molecular formula C5H13N3O2S B8416999 3-Methylpiperazine-1-sulfonamide

3-Methylpiperazine-1-sulfonamide

Cat. No.: B8416999
M. Wt: 179.24 g/mol
InChI Key: CMOQYSILTRGYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpiperazine-1-sulfonamide is a chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structure, incorporating both a piperazine ring and a sulfonamide group, makes it a valuable synthon for developing bioactive molecules. Recent scientific investigations highlight the role of piperazine-sulfonamide hybrids in the development of potent ferroptosis inhibitors . Ferroptosis is a form of regulated cell death linked to conditions such as spinal cord injury and neurodegenerative diseases, and inhibitors targeting this pathway represent a promising therapeutic strategy . In this context, the piperazine moiety is known to contribute to potent biological activity, while the sulfonamide group can help optimize drug-like properties, such as reducing lipophilicity and basicity, which are important for minimizing off-target effects like hERG channel inhibition . Researchers can utilize 3-Methylpiperazine-1-sulfonamide as a core scaffold to create compounds for probing disease mechanisms or as a precursor in synthesizing potential inhibitors. This product is intended for research and further chemical characterization in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C5H13N3O2S

Molecular Weight

179.24 g/mol

IUPAC Name

3-methylpiperazine-1-sulfonamide

InChI

InChI=1S/C5H13N3O2S/c1-5-4-8(3-2-7-5)11(6,9)10/h5,7H,2-4H2,1H3,(H2,6,9,10)

InChI Key

CMOQYSILTRGYSS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

The Architectural Significance of 3-Methylpiperazine-1-sulfonamide in Modern Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the piperazine heterocycle and the sulfonamide functional group has yielded a plethora of biologically active molecules, establishing the piperazine-sulfonamide core as a privileged scaffold in medicinal chemistry. This technical guide delves into the nuanced yet critical role of a specific, decorated version of this scaffold: 3-Methylpiperazine-1-sulfonamide . We will explore its foundational importance as a pharmacophore, dissect the influence of the 3-methyl group on its physicochemical and pharmacological properties, and provide actionable insights for its application in contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the design of novel therapeutics.

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of approved drugs and clinical candidates, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, valued for its ability to confer aqueous solubility, introduce a basic nitrogen center for key interactions, and act as a versatile linker between different pharmacophoric elements.[1] When coupled with the sulfonamide group, a potent hydrogen-bond donor and acceptor with a well-established role as a bioisostere for various functional groups, the resulting piperazine-sulfonamide core becomes a powerful tool for modulating biological targets.[1][2]

The introduction of a methyl group at the 3-position of the piperazine ring, creating the 3-methylpiperazine-1-sulfonamide scaffold, is not a trivial modification. This seemingly simple alkyl substitution can profoundly impact the scaffold's conformational preferences, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets and its overall pharmacokinetic profile. This guide will illuminate the strategic advantages of this specific scaffold in the rational design of new chemical entities.

Physicochemical Properties and Stereochemical Considerations

The 3-methylpiperazine-1-sulfonamide scaffold possesses a unique combination of physicochemical properties that are highly advantageous for drug design. The piperazine nitrogen atoms provide a handle for modulating basicity and aqueous solubility, while the sulfonamide moiety contributes to the molecule's polarity and hydrogen bonding capacity.

The Influence of the 3-Methyl Group

The methyl group at the 3-position introduces several key modifications to the parent piperazine-sulfonamide scaffold:

  • Increased Lipophilicity: The addition of a methyl group enhances the lipophilicity of the scaffold, which can improve membrane permeability and oral bioavailability.

  • Conformational Restriction: The methyl group restricts the conformational flexibility of the piperazine ring, favoring a chair conformation with the methyl group in an equatorial position to minimize steric hindrance. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

  • Chirality: The 3-methyl substitution introduces a chiral center, allowing for the exploration of stereospecific interactions with the target protein. The differential activity of enantiomers is a well-documented phenomenon in pharmacology, and the (R)- and (S)-enantiomers of 3-methylpiperazine-1-sulfonamide derivatives can exhibit distinct biological profiles.

Quantitative Physicochemical Parameters

To illustrate the impact of the 3-methyl group, let's consider the calculated properties of a simple derivative:

CompoundMolecular FormulaMolecular WeightcLogPTopological Polar Surface Area (TPSA)
Piperazine-1-sulfonamideC4H10N2O2S150.20-1.167.9 Ų
3-Methylpiperazine-1-sulfonamideC5H12N2O2S164.23-0.667.9 Ų

Data is estimated for the parent scaffolds and will vary with further substitution.

As the table demonstrates, the addition of the methyl group slightly increases the molecular weight and lipophilicity (as indicated by the less negative cLogP value) without altering the polar surface area contributed by the sulfonamide and the second piperazine nitrogen.

The 3-Methylpiperazine-1-sulfonamide Scaffold in Action: Targeting Diverse Biological Systems

The versatility of the 3-methylpiperazine-1-sulfonamide scaffold is evident in its application across a wide range of therapeutic areas. Its ability to present substituents in a well-defined spatial orientation makes it an ideal framework for targeting various enzyme active sites and receptor binding pockets.

Antimicrobial Agents

The sulfonamide moiety is a classic antibacterial pharmacophore, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] The piperazine portion of the scaffold can be functionalized to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The 3-methyl group can contribute to improved cell wall penetration and may influence the binding kinetics with the DHPS enzyme.

Anticancer Therapeutics

Derivatives of piperazine-sulfonamide have shown promise as anticancer agents through various mechanisms. One notable area is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor progression.[4] The sulfonamide group acts as a zinc-binding group in the enzyme's active site, while the substituted piperazine tail can be modified to achieve isoform selectivity. The 3-methyl group can play a role in optimizing interactions with the hydrophobic and hydrophilic regions of the active site cleft.[5]

Furthermore, piperazine-sulfonamide derivatives have been investigated as activators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[6] Activation of PKM2 can inhibit tumor cell proliferation.

Central Nervous System (CNS) Agents

The piperazine scaffold is a common feature in many CNS-active drugs.[1] Piperazine-sulfonamide derivatives have been explored as ligands for various CNS targets, including serotonin (5-HT) receptors. For instance, they have been investigated as antagonists of the 5-HT7 receptor, which is implicated in depression and cognitive disorders.[7] In this context, the sulfonamide can act as a key hydrogen bond acceptor, while the piperazine core serves as a scaffold to position other pharmacophoric elements, such as aromatic rings, for optimal receptor engagement.

Synthetic Strategies and Methodologies

The synthesis of 3-methylpiperazine-1-sulfonamide derivatives is generally straightforward and amenable to library synthesis for structure-activity relationship (SAR) studies.

General Synthetic Protocol

A common synthetic route involves the reaction of a 3-methylpiperazine derivative with a sulfonyl chloride in the presence of a base.

Diagram of a General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product 3-Methylpiperazine 3-Methylpiperazine (or N-protected derivative) ReactionVessel Reaction in an aprotic solvent (e.g., DCM, THF) with a base (e.g., TEA, DIPEA) 3-Methylpiperazine->ReactionVessel SulfonylChloride R-SO2Cl (Aryl or Alkyl Sulfonyl Chloride) SulfonylChloride->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct 3-Methylpiperazine-1-sulfonamide Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of 3-methylpiperazine-1-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize N-aryl-3-methylpiperazine-1-sulfonamide.

Materials:

  • (S)- or (R)-1-Boc-3-methylpiperazine

  • Aryl sulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve (S)- or (R)-1-Boc-3-methylpiperazine (1.0 eq) in DCM.

    • Add TEA or DIPEA (1.2 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the aryl sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

The rational design of potent and selective inhibitors based on the 3-methylpiperazine-1-sulfonamide scaffold requires a thorough understanding of its SAR.

Key SAR Insights

Based on the available literature for related piperazine sulfonamides, several key SAR trends can be highlighted:

  • The Sulfonamide Moiety: The sulfonamide nitrogen is a critical hydrogen bond donor, and the sulfonyl oxygens are hydrogen bond acceptors. The nature of the R group on the sulfonyl moiety (R-SO2-) significantly impacts activity. Aryl sulfonamides are common, and substitution on the aromatic ring can be used to modulate electronic properties and engage in additional interactions with the target.[2]

  • The Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a key point for derivatization to explore different chemical spaces and improve pharmacokinetic properties.

  • The 3-Methyl Group: The stereochemistry of the methyl group can be crucial for activity. One enantiomer may fit more favorably into a chiral binding pocket than the other. The methyl group can also engage in hydrophobic interactions within the target protein.

Pharmacophore Model

A general pharmacophore model for a 3-methylpiperazine-1-sulfonamide derivative binding to a hypothetical target can be constructed based on its key chemical features.

Pharmacophore Model Diagram

G cluster_0 Pharmacophoric Features HBA1 HBA HBA2 HBA HBD HBD HYD HYD POS_ION POS_ION

Caption: A generalized pharmacophore model for a 3-methylpiperazine-1-sulfonamide scaffold. HBA: Hydrogen Bond Acceptor; HBD: Hydrogen Bond Donor; HYD: Hydrophobic Feature; POS_ION: Positively Ionizable.

This model highlights the key interaction points: the hydrogen bond acceptors (sulfonyl oxygens), the hydrogen bond donor (sulfonamide N-H), the hydrophobic feature (3-methyl group), and the positively ionizable feature (the second piperazine nitrogen).

Conclusion and Future Directions

The 3-methylpiperazine-1-sulfonamide scaffold represents a refined and highly adaptable platform for the design of novel therapeutics. Its unique combination of physicochemical properties, conferred by the strategic placement of the methyl group, offers medicinal chemists a powerful tool to fine-tune potency, selectivity, and pharmacokinetic parameters. The synthetic accessibility of this scaffold further enhances its appeal for rapid library synthesis and iterative SAR exploration.

Future research in this area will likely focus on the development of novel derivatives targeting a broader range of biological targets, including protein-protein interactions and allosteric binding sites. The continued exploration of the stereochemical implications of the 3-methyl group will undoubtedly lead to the discovery of highly potent and selective drug candidates. As our understanding of the molecular basis of disease deepens, the rational application of privileged scaffolds like 3-methylpiperazine-1-sulfonamide will remain a cornerstone of successful drug discovery endeavors.

References

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PMC.
  • Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl)
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed.
  • Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action. PubMed.
  • Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)
  • Design, Synthesis and Biological Evaluation of Piperazine Analogues as CB1 Cannabinoid Receptor Ligands. PubMed.
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)
  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. PubMed.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar.
  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • (PDF) Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Structure–activity relationship (SAR)
  • Pharmacophore modeling. Fiveable.

Sources

3-Methylpiperazine-1-Sulfonamide: Comprehensive Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylpiperazine-1-sulfonamide is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Featuring both a secondary amine within a chiral piperazine ring and a primary sulfonamide moiety, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. This technical guide explores its physicochemical properties, structural mechanics, and field-proven synthetic workflows, specifically focusing on its role in developing potent chemokine receptor modulators.

Molecular Identity and Physicochemical Data

Accurate physicochemical profiling is essential for predicting the pharmacokinetic behavior and reactivity of 3-methylpiperazine-1-sulfonamide during drug development. The quantitative data for the (R)-enantiomer is summarized below.

PropertyValue
Chemical Name 3-Methylpiperazine-1-sulfonamide
CAS Number
Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
SMILES (R-isomer) O=S(N1CNCC1)(N)=O
Appearance White solid
Functional Groups Secondary amine, Primary sulfonamide

Structural Mechanics and Chemical Reactivity

The synthetic utility of 3-methylpiperazine-1-sulfonamide is rooted in the orthogonal reactivity of its two nitrogen-containing functional groups.

  • Secondary Amine (N4): The nitrogen atom on the piperazine ring is highly nucleophilic and readily participates in alkylation, acylation, and transition-metal-catalyzed cross-coupling reactions.

  • Primary Sulfonamide: Conversely, the primary sulfonamide nitrogen is significantly less nucleophilic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

This differential reactivity allows for selective functionalization at the piperazine nitrogen without the need for transient protecting groups on the sulfonamide, streamlining complex synthetic workflows and improving overall atom economy.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

One of the most prominent applications of 3-methylpiperazine-1-sulfonamide is its integration into pyrimidine scaffolds via palladium-catalyzed amination to generate [1].

Step-by-Step Methodology

Objective: Coupling of (3S)-3-methylpiperazine-1-sulfonamide with an aryl chloride to synthesize a pyrimidine sulfonamide derivative.

Reagents & Materials:

  • (3S)-3-methylpiperazine-1-sulfonamide (0.27 g, ~1.5 mmol)

  • Aryl chloride (e.g., substituted pyrimidine) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (50 mg)

  • XPHOS (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (50 mg)

  • Cesium carbonate (Cs2CO3) (0.628 g)

  • Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 and XPHOS.

    • Causality: Pd2(dba)3 serves as the Pd(0) precatalyst. XPHOS is a sterically demanding, electron-rich biaryl phosphine ligand. Its bulkiness accelerates the reductive elimination step, while its electron density stabilizes the palladium intermediate, preventing catalyst deactivation when coupling secondary amines.

  • Reagent Addition: Add (3S)-3-methylpiperazine-1-sulfonamide, the aryl chloride, and Cs2CO3 to the flask.

    • Causality: Cs2CO3 is selected as a mild base. Unlike stronger bases (e.g., sodium tert-butoxide), Cs2CO3 provides sufficient basicity to deprotonate the piperazine nitrogen without degrading the sensitive primary sulfonamide moiety.

  • Solvent Addition and Degassing: Add anhydrous, degassed 1,4-Dioxane. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would prematurely terminate the catalytic cycle and depress yields.

  • Reaction Execution: Heat the mixture to 90–100 °C for 12–18 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the m/z 180 [M+H]+ peak (corresponding to the starting sulfonamide) and the emergence of the product mass confirm successful conversion and dictate the exact reaction endpoint.

  • Workup and Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium residues and inorganic salts, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

    • Self-Validation Check: Analyze the purified fractions using 1H NMR. The downstream shift of the piperazine ring protons and the retained presence of the primary sulfonamide protons (typically a broad singlet exchanging with D2O) validate structural integrity.

Workflow A 3-Methylpiperazine B Sulfamoylation Reaction A->B Sulfamide C 3-Methylpiperazine- 1-sulfonamide B->C Heat/Workup D Buchwald-Hartwig Coupling C->D Pd Catalyst E Pyrimidine Sulfonamide (Product) D->E Aryl Chloride

Fig 1. Synthesis of 3-methylpiperazine-1-sulfonamide and cross-coupling workflow.

Pharmacological Relevance: Chemokine Receptor Modulation

Derivatives synthesized from 3-methylpiperazine-1-sulfonamide have demonstrated profound efficacy as [1]. The C-X-C chemokines, such as interleukin-8 (IL-8), are potent chemoattractants that drive neutrophil activation and migration in inflammatory diseases (e.g., asthma, rheumatoid arthritis, and atherosclerosis)[1].

By acting as allosteric or orthosteric antagonists at the CXCR2 receptor, these pyrimidine sulfonamide derivatives effectively halt the Gαi-protein coupled signaling cascade. This targeted inhibition prevents pathological calcium mobilization and subsequent chemotaxis, offering a viable therapeutic intervention for chronic inflammatory pathologies.

Signaling R CXCL8 (IL-8) S CXCR2 Receptor R->S Binding T Gαi Protein Activation S->T Activation U Chemotaxis & Inflammation T->U Signaling V Sulfonamide Antagonist V->S Inhibition

Fig 2. CXCR2 signaling pathway and its targeted inhibition by sulfonamide antagonists.

References

  • AstraZeneca AB. "Pyrimidine sulphonamide derivatives as chemokine receptor modulators." U.S. Patent 8,410,123 B2, issued April 2, 2013.

Sources

Literature Review of Sulfonamide-Substituted Piperazines in Medicinal Chemistry: Design, Synthesis, and Therapeutic Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of piperazine and sulfonamide pharmacophores represents a cornerstone strategy in modern medicinal chemistry. By merging the structural rigidity and favorable pharmacokinetic profile of the piperazine ring with the robust hydrogen-bonding capacity of the sulfonamide group, researchers have developed highly selective therapeutics. This technical guide synthesizes current literature on sulfonamide-substituted piperazines, detailing their structure-activity relationships (SAR), mechanistic versatility, and the self-validating synthetic and biological protocols required for their development.

The Pharmacophoric Synergy of Piperazine and Sulfonamide

Piperazine, a rigid six-membered nitrogenous heterocycle, is a privileged scaffold that imparts favorable pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and predictable spatial geometry . When functionalized with a sulfonamide moiety—a recognized bioisostere of carboxylic acids—the resulting hybrid molecules exhibit remarkable target versatility. The sulfonamide group not only improves lipophilicity and membrane permeability but also acts as a robust hydrogen-bond donor and acceptor, facilitating deep penetration and anchoring within enzymatic active sites .

Mechanistic Rationale and Target Versatility

Sulfonamide-substituted piperazines have demonstrated potent efficacy across a spectrum of therapeutic targets, driven by specific structural modifications:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: For the management of Type 2 Diabetes Mellitus, 1,4-bis(phenylsulfonyl)piperazine derivatives act as competitive inhibitors of DPP-IV. The sulfonamide oxygen atoms form critical hydrogen bonds with the backbones of residues such as R125, E205, and E206 in the S1/S2 binding pockets, preventing the degradation of incretin hormones (GLP-1 and GIP) .

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Piperazine sulfonamides serve as potent, orally available inhibitors of 11β-HSD1, a key target for metabolic syndrome. Stereospecific substitution, such as the incorporation of a 2-(R)-methyl group on the piperazine ring, drastically enhances binding affinity by locking the molecule into a favorable bioactive conformation .

  • HIV-1 Protease Inhibition: Bicyclic piperazine sulfonamides have been engineered to bind the aspartyl protease of HIV-1. Bridging the piperazine core with a 3-carbon chain locks the molecule into an optimal binding conformation, yielding picomolar enzyme affinity and potent antiviral activity .

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of specific functional group substitutions on the biological activity of piperazine sulfonamides.

Compound ClassPrimary TargetKey Structural SubstituentsBiological Efficacy (IC₅₀ / Inhibition)Reference
1,4-bis(phenylsulfonyl)piperazines DPP-IV EnzymeElectron-withdrawing groups (2-Cl, 3-Cl, 4-Cl)11.2% – 22.6% inhibition at 100 µM
Pyridylpiperazine sulfonamides 11β-HSD12-(R)-methylpiperazine~10 nM (25-fold improvement over unsubstituted)
Bicyclic piperazine sulfonamides HIV-1 Protease3-carbon chain conformational lock12 pM (Enzyme Binding Affinity)
1-benzhydryl-piperazine sulfonamides Bacterial Strains (MRSA)3-nitro or 2,4-dichloro substitutionsSignificant Zone of Inhibition (26–28 mm)

Self-Validating Synthetic Methodologies

The synthesis of sulfonamide-substituted piperazines relies on the nucleophilic addition-elimination reaction between a piperazine core and a substituted sulfonyl chloride. The following workflow and protocol outline a self-validating system designed to maximize yield and ensure high chemical purity.

SynthesisWorkflow A Starting Material (Piperazine Core) B Acid Scavenger Addition (TEA / NaOH at 0°C) A->B C Nucleophilic Attack (Sulfonyl Chloride Dropwise) B->C D Reaction Propagation (Stirring at RT, TLC) C->D E Workup & Extraction (EtOAc / Brine Wash) D->E F Purified Target (Column Chromatography) E->F

Caption: Synthetic workflow for the N-sulfonylation of piperazine derivatives.

Step-by-Step Synthesis Protocol: N-Sulfonylation of Piperazines
  • Preparation of Reactants: Dissolve the piperazine derivative (e.g., 1-benzhydryl-piperazine, 1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or acetone [[1]]([Link]).

    • Causality: Aprotic solvents are strictly required to prevent the solvolysis of the highly reactive sulfonyl chloride electrophile, ensuring the piperazine nitrogen remains the primary nucleophile.

  • Acid Scavenger Addition: Cool the solution to 0–5 °C in an ice bath and add an acid scavenger, typically Triethylamine (TEA, 3.0 eq) or aqueous NaOH .

    • Causality: The nucleophilic substitution generates hydrochloric acid (HCl). Without a scavenger, HCl protonates the unreacted piperazine, rendering it non-nucleophilic and stalling the reaction. Cooling mitigates the exothermic nature of the subsequent addition.

  • Electrophile Addition: Add the substituted sulfonyl chloride (1.0 eq) dropwise .

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing di-sulfonylation (if mono-substitution is desired) and controlling the thermal profile.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 5–6 hours. Monitor progression via Thin-Layer Chromatography (TLC) [[2]]([Link]).

    • Causality: Warming to room temperature provides the thermodynamic activation energy necessary to drive the reaction to completion. TLC acts as a self-validating checkpoint to confirm the consumption of the starting material.

  • Workup and Purification: Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine . Purify the crude product using silica gel column chromatography (63–200 µm) .

    • Causality: The aqueous wash removes water-soluble salts (e.g., TEA-HCl) and unreacted polar starting materials. Silica gel chromatography isolates the target sulfonamide based on its specific partition coefficient.

Biological Evaluation Workflows

To validate the therapeutic potential of synthesized piperazine sulfonamides, robust in vitro assays are required. The following fluorometric assay protocol is the standard for evaluating DPP-IV inhibition.

DPPIV_Mechanism Ligand Piperazine Sulfonamide (Electron-Withdrawing Groups) Target DPP-IV Active Site (S1/S2 Pockets) Ligand->Target Targets Binding Induced-Fit Binding (H-bonds: R125, E205, E206) Target->Binding Effect1 Inhibition of GLP-1/GIP Degradation Binding->Effect1 Effect2 Increased Insulin Secretion Effect1->Effect2

Caption: Mechanism of DPP-IV inhibition by piperazine sulfonamides.

Step-by-Step Biological Protocol: In Vitro DPP-IV Inhibition Assay
  • Inhibitor Stock Preparation: Dissolve the synthesized piperazine sulfonamide in dimethyl sulfoxide (DMSO) to achieve a 10 mmol/L stock solution .

    • Causality: DMSO ensures complete solubilization of the lipophilic sulfonamide core without denaturing the assay enzymes at the final working concentration.

  • Serial Dilution: Dilute the stock solution with assay buffer to a working concentration of 400 µmol/L, and subsequently to a final well concentration of 100 µmol/L .

    • Causality: Serial dilution minimizes pipetting errors and ensures a uniform concentration gradient for accurate IC₅₀ determination.

  • Enzyme Pre-Incubation: Mix 25 µL of the diluted inhibitor with 50 µL of the DPP-IV enzyme and incubate for 10 minutes at 37 °C .

    • Causality: Pre-incubation is a critical self-validating step; it allows the inhibitor to establish an induced-fit thermodynamic equilibrium with the enzyme's active site (forming H-bonds with residues like R125, E205, and E206) prior to substrate competition .

  • Substrate Addition and Fluorometric Measurement: Add the fluorogenic substrate to the wells. Measure the fluorescence dynamically using a microplate reader .

    • Causality: The rate of fluorescence emission is directly proportional to the uninhibited enzymatic cleavage of the substrate. A reduction in the fluorescence slope validates the inhibitory efficacy of the synthesized compound.

Conclusion

Sulfonamide-substituted piperazines remain a highly fertile ground for drug discovery. By understanding the causality behind synthetic conditions—such as the critical role of acid scavengers and aprotic solvents—and by employing rigorous, self-validating biological assays, medicinal chemists can continue to exploit this hybrid scaffold. Future perspectives point toward the integration of these moieties into targeted protein degraders (PROTACs) and highly selective kinase inhibitors, leveraging their predictable SAR and excellent pharmacokinetic profiles.

Sources

Methodological & Application

Scalable Regioselective Synthesis of 3-Methylpiperazine-1-sulfonamide: A Protection-Directed Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

3-Methylpiperazine-1-sulfonamide is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block for chemokine receptor modulators and targeted pyrimidine sulfonamide derivatives .

Historically, synthesizing this molecule via the direct sulfamoylation of 2-methylpiperazine has presented severe scalability bottlenecks. As a Senior Application Scientist, I frequently see workflows fail not due to the fundamental chemistry, but due to a misunderstanding of partition coefficients and regioselectivity. Direct sulfamoylation suffers from two critical flaws:

  • Incomplete Regiocontrol: While the steric bulk of the C2-methyl group naturally directs electrophilic attack toward the less hindered N4 position, direct functionalization still yields 10–15% of the undesired N1-regioisomer alongside di-sulfamoylated byproducts.

  • Phase-Transfer Yield Losses: The desired product features both a basic secondary amine and a polar hydrogen-bonding sulfonamide. This zwitterion-like polarity makes the free base highly water-soluble. Traditional liquid-liquid extractions (e.g., EtOAc/H2O) fail to efficiently partition the product into the organic phase, routinely throttling isolated yields to <20% .

The Protection-Directed Strategy

To engineer a self-validating, high-yield system, we must manipulate the molecule's lipophilicity and explicitly force regiocontrol. By utilizing 1-Boc-2-methylpiperazine as the starting material, the sterically hindered N1 position is masked. This explicitly directs the highly reactive sulfamoyl chloride exclusively to the N4 position.

Crucially, the Boc group renders the intermediate highly lipophilic, allowing quantitative recovery during aqueous workup. Subsequent anhydrous deprotection triggers the precipitation of the final product as a highly pure hydrochloride salt—completely bypassing the lossy aqueous extraction of the final product. (Note: By IUPAC nomenclature rules, the principal sulfonamide group dictates numbering in the final product, shifting the functionalized N4 to N1, thereby naming the product 3-methylpiperazine-1-sulfonamide).

Retrosynthetic Strategy & Pathway

SynthesisWorkflow SM 1-Boc-2-methylpiperazine (Starting Material) Intermediate 1-Boc-2-methyl-4-sulfamoylpiperazine (Intermediate) SM->Intermediate Step 1: Sulfamoylation Reagent ClSO2NH2, Et3N DCM, 0°C to RT Reagent->Intermediate Product 3-Methylpiperazine-1-sulfonamide HCl (Final Product) Intermediate->Product Step 2: Deprotection Deprotect 4M HCl in Dioxane RT, 2h Deprotect->Product

Two-step regioselective synthesis of 3-methylpiperazine-1-sulfonamide via Boc-protection.

Quantitative Data & Reagent Comparison

The table below summarizes the efficiency gains of the protection-directed workflow against standard direct sulfamoylation.

ParameterDirect Sulfamoylation (Standard)Protection-Directed Route (This Protocol)
Starting Material 2-Methylpiperazine1-Boc-2-methylpiperazine
Regioselectivity ~85:15 (N4 vs N1)>99:1 (Exclusive to N4)
Intermediate Isolation Highly water-soluble, poor extractionHighly lipophilic, quantitative extraction
Overall Isolated Yield 16% – 20%85% – 90%
Final Form Free base (requires chromatography)Hydrochloride salt (precipitates directly)

Step-by-Step Experimental Protocols

Reagent Preparation: In Situ Generation of Sulfamoyl Chloride

Causality Note: Commercially sourced sulfamoyl chloride degrades rapidly. Generating it in situ from chlorosulfonyl isocyanate (CSI) ensures high electrophilic fidelity .

  • Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add chlorosulfonyl isocyanate (1.5 equiv, 6.5 mL, 75.0 mmol) and cool the flask to 0 °C using an ice bath.

  • CRITICAL SAFETY STEP: Vigorously evolving CO and CO₂ gases will occur. Perform strictly inside a well-ventilated fume hood.

  • Add anhydrous formic acid (1.5 equiv, 2.8 mL, 75.0 mmol) dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature. The mixture will solidify into a white mass within 15 minutes.

  • Dissolve the resulting solid in 75 mL of anhydrous dichloromethane (DCM) to create a ~1.0 M solution of sulfamoyl chloride.

Step 1: Synthesis of 1-Boc-2-methyl-4-sulfamoylpiperazine
  • In a separate 250 mL flask, dissolve 1-Boc-2-methylpiperazine (1.0 equiv, 10.0 g, 49.9 mmol) and triethylamine (Et₃N) (2.0 equiv, 13.9 mL) in 100 mL of anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the freshly prepared sulfamoyl chloride solution dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Phase-Transfer Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic layer. Because the intermediate lacks basic amine sites, it remains entirely in the DCM layer.

  • Wash the organic layer with water (2 × 50 mL) and brine (50 mL) to remove Et₃N·HCl salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid (Expected yield: ~12.8 g, 92%).

Step 2: Deprotection to 3-Methylpiperazine-1-sulfonamide Hydrochloride
  • Dissolve the crude 1-Boc-2-methyl-4-sulfamoylpiperazine in a minimal amount of anhydrous DCM (approx. 30 mL).

  • Add 4.0 M HCl in dioxane (5.0 equiv, 62 mL) dropwise at room temperature.

  • Stir the mixture vigorously for 2–4 hours.

  • Workup-Free Isolation: As the lipophilic Boc group is cleaved, the highly polar ammonium chloride salt is formed. Due to its insolubility in the DCM/dioxane matrix, it crashes out of solution, driving the reaction to completion via Le Chatelier's principle.

  • Filter the white suspension through a sintered glass funnel.

  • Wash the filter cake thoroughly with cold diethyl ether (3 × 30 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

  • Dry the resulting white solid under high vacuum for 12 hours to afford pure 3-methylpiperazine-1-sulfonamide hydrochloride (Expected overall yield: >85%).

References

  • Title: Pyrimidine sulphonamide derivatives as chemokine receptor modulators (US Patent 8,410,123 B2)
  • Title: Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Optimal solvent systems for dissolving 3-Methylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimal Solvent Systems and Protocols for the Dissolution of 3-Methylpiperazine-1-sulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylpiperazine-1-sulfonamide is a heterocyclic compound featuring a polar sulfonamide group and a basic piperazine ring. This dual functionality presents both opportunities and challenges for its application in medicinal chemistry and materials science, where achieving controlled and predictable solubility is paramount. This guide provides a comprehensive framework for selecting optimal solvent systems for this molecule. It moves beyond simple trial-and-error by integrating theoretical principles with robust, step-by-step experimental protocols for determining and quantifying equilibrium solubility. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data critical for downstream applications, from reaction optimization to formulation development.

Physicochemical Profile of 3-Methylpiperazine-1-sulfonamide

A thorough understanding of the molecule's intrinsic properties is the foundation of rational solvent selection. While experimental data for this specific compound is not widely published, we can extrapolate a reliable profile from its constituent parts: the parent 1-piperazinesulfonamide and the effects of a methyl substituent.

The structure contains two key regions influencing solubility:

  • The Polar Head: The sulfonamide group (-SO₂NH₂) and the two nitrogen atoms of the piperazine ring are capable of hydrogen bonding, imparting significant polarity.

  • The Nonpolar Moiety: The methyl group and the aliphatic carbon backbone contribute to its lipophilic character.

The presence of two ionizable centers—the basic secondary amine in the piperazine ring and the potentially acidic sulfonamide proton—means that its aqueous solubility will be highly dependent on pH.

PropertyValue (Estimated)Rationale & Implications
Chemical Structure The combination of H-bond donors (N-H) and acceptors (O=S=O, N) suggests strong interactions with polar and protic solvents.
Molecular Formula C₅H₁₃N₃O₂S-
Molecular Weight 179.24 g/mol Essential for converting mass-based solubility (mg/mL) to molarity (mol/L).
Topological Polar Surface Area (TPSA) ~83.8 ŲBased on the parent 1-piperazinesulfonamide[1]. This high value indicates good potential for membrane permeability and strong interactions with polar solvents.
LogP (Octanol-Water Partition Coefficient) ~ -1.5 to -1.8Based on the parent compound (XLogP3 = -1.8)[1]. The negative value signifies high hydrophilicity, predicting poor solubility in nonpolar, lipophilic solvents.
pKa (Basic) pKa₁: ~9.2-9.7 pKa₂: ~5.0-5.4Estimated from 2-methylpiperazine[2][3]. The secondary amine (N4) is strongly basic. At pH < 9, this amine will be protonated, significantly enhancing aqueous solubility. The N1 nitrogen's basicity is reduced by the adjacent electron-withdrawing sulfonamide group.
pKa (Acidic) > 10The sulfonamide N-H is weakly acidic and will typically only deprotonate under strongly basic conditions.

Theoretical Framework for Solvent Selection

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. Given the high TPSA and multiple hydrogen bonding sites of 3-Methylpiperazine-1-sulfonamide, polar solvents are the logical starting point for any solubility screening campaign.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These can act as both hydrogen bond donors and acceptors, making them excellent candidates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These can accept hydrogen bonds and possess strong dipoles, suggesting they will also be effective solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): These lack polarity and hydrogen bonding capabilities and are predicted to be very poor solvents for this compound.[5][6]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[7][8] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is predicted to be effective if its HSP values are close to those of the solute. The "Hansen Distance" (Ra) quantifies this similarity, where a smaller Ra indicates a higher likelihood of dissolution.[9]

Table of Hansen Solubility Parameters for Common Solvents
SolventδDδPδH
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Ethanol15.88.819.4
Methanol14.712.322.3
Isopropanol (IPA)15.86.116.4
Water15.516.042.3
Toluene18.01.42.0
Hexane14.90.00.0
(Values in MPa⁰.⁵)

hsp_concept cluster_0 Solute HSP cluster_1 Good Solvent (Small Ra) cluster_2 Poor Solvent (Large Ra) Solute Solute Solvent_Good Solvent_Good Solute->Solvent_Good Low Distance (High Affinity) Solvent_Poor Solvent_Poor Solute->Solvent_Poor High Distance (Low Affinity)

Hansen Solubility Parameter (HSP) Distance Concept.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][10][11] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

shake_flask_workflow start Start step1 Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours. step1->step2 Ensure solid is in excess step3 Step 3: Phase Separation Centrifuge to pellet undissolved solid. step2->step3 Equilibrium reached step4 Step 4: Filtration Filter supernatant through a 0.22 µm PTFE syringe filter. step3->step4 Clear supernatant step5 Step 5: Quantification Dilute filtrate and analyze concentration via calibrated HPLC-UV or LC-MS. step4->step5 Particle-free filtrate end End Report solubility (mg/mL) step5->end

Workflow for Shake-Flask Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology

Materials:

  • 3-Methylpiperazine-1-sulfonamide (solid, purity >98%)

  • Selected solvents (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance (4 decimal places)

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes and appropriate volumetric flasks for dilution

  • HPLC system with UV detector

Procedure:

  • Preparation: Accurately weigh approximately 5-10 mg of 3-Methylpiperazine-1-sulfonamide directly into a glass vial. The amount should be sufficient to represent a clear excess relative to its expected solubility.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial. Place it on an orbital shaker within an incubator set to the desired temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance[10][12]). Agitate the suspension for 24 to 72 hours.

    • Causality Note: This extended agitation period is critical to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[4][10]

  • Visual Inspection: After equilibration, let the vial stand for 30 minutes. A visible pellet of undissolved solid must be present at the bottom. If all solid has dissolved, the experiment is invalid for equilibrium solubility and must be repeated with more solute.

  • Phase Separation - Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Phase Separation - Filtration: Carefully withdraw a portion of the clear supernatant using a pipette, avoiding disturbance of the pellet. Immediately filter this supernatant through a chemically inert 0.22 µm PTFE syringe filter into a clean collection tube.

    • Causality Note: Filtration removes any remaining microscopic particulates that could otherwise dissolve during dilution and lead to an overestimation of solubility.[13] PTFE is chosen for its low binding affinity to many small molecules.

  • Sample Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below. Calculate the concentration in the original saturated solution by applying the dilution factor.

Protocol: Analyte Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for quantifying the concentration of the dissolved analyte.[4][14]

Suggested HPLC-UV Parameters:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection Wavelength: ~210-230 nm (requires preliminary UV scan for λmax)

  • Calibration: Prepare a 5-point calibration curve from a known stock solution of 3-Methylpiperazine-1-sulfonamide in a strong solvent like DMSO or methanol, followed by dilution in the mobile phase.

Expected Results & Data Presentation

Based on the physicochemical profile, the solubility of 3-Methylpiperazine-1-sulfonamide is expected to vary significantly across different solvent classes. Data should be reported clearly in a tabular format.

Solvent SystemClassificationExpected Solubility Range (at 25°C)Notes
Water (pH 7.0)Polar ProticModerateSolubility is pH-dependent.
Water (pH 2.0, HCl)Aqueous AcidHighProtonation of the piperazine nitrogen should dramatically increase solubility.
MethanolPolar ProticHigh to Very HighExcellent H-bonding capability.
EthanolPolar ProticHighSimilar to methanol but may be slightly lower due to reduced polarity.
DMSOPolar AproticVery HighA powerful, universal solvent for many polar compounds.[15]
AcetonitrilePolar AproticModerate to LowLess polar than DMSO/DMF.
Hexane / TolueneNonpolarVery Low / InsolubleMismatch in polarity and H-bonding potential.[6]

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65450128, 3-Methyl-1-(propane-2-sulfonyl)piperazine.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Cayman Chemical. (2023, August 24). Sulfanilamide - PRODUCT INFORMATION.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Academia.edu. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ACS Publications. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data.
  • ChemicalBook. (n.d.). N-[3-(2-methylpiperidin-1-yl)propyl]piperazine-1-sulfonamide Product Description.
  • BLDpharm. (n.d.). 1604292-99-0|(R)-3-Methylpiperazine-1-sulfonamide.
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • ACS Publications. (2018, September 27). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter | Journal of Chemical & Engineering Data.
  • ResearchGate. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs.
  • Semantic Scholar. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
  • PubMed. (2021, March 15). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators.
  • OPUS at UTS. (2013, October 21). Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252198, 1-Piperazinesulfonamide.
  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
  • Sigma-Aldrich. (n.d.). (S)-1-Boc-3-methylpiperazine = 98 147081-29-6.
  • Semantic Scholar. (2009, July 15). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Taylor & Francis. (2008, October 4). Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • ACS Publications. (2009, July 15). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ChemScene. (n.d.). 1445590-95-3 | Methyl (R)-3-methylpiperazine-1-carboxylate.
  • ResearchGate. (n.d.). pK a values of common substituted piperazines.

Sources

Application Note: Regioselective Sulfonylation of 3-Methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to GPCR modulators . The introduction of a methyl group to the piperazine core—yielding 3-methylpiperazine—breaks the molecule's symmetry, imparting chirality and unique conformational constraints that often enhance target binding affinity and pharmacokinetic profiles.

However, this asymmetry introduces a significant synthetic challenge: regioselectivity . 3-Methylpiperazine possesses two secondary amines (N1 and N4). Sulfonylation of this diamine to form sulfonamides must be strictly controlled to prevent the formation of isomeric mixtures or bis-sulfonylated byproducts. This application note details the mechanistic causality and field-proven protocols for achieving absolute regiocontrol during the sulfonylation of 3-methylpiperazine.

Mechanistic Insights & Causality (E-E-A-T)

To master the functionalization of 3-methylpiperazine, one must understand the interplay between steric hindrance and reaction kinetics .

The Structural Dynamic (N1 vs. N4)

In 3-methylpiperazine, the methyl group is located at the C3 position.

  • N4 Position: Flanked by the C3 and C5 carbons. The methyl group at C3 creates significant steric bulk, shielding the N4 lone pair from approaching electrophiles.

  • N1 Position: Flanked by the C2 and C6 carbons, both of which are unsubstituted methylenes. The N1 lone pair is highly accessible.

Causality of Experimental Choices
  • Kinetic Control via Temperature: Sulfonyl chlorides are highly reactive, hard electrophiles. At room temperature, the thermodynamic driving force can override steric hindrance, leading to poor regioselectivity (mixtures of N1 and N4 sulfonylation) and over-reaction (bis-sulfonylation). By lowering the temperature to -20 °C, we exploit the kinetic energy difference between the two transition states. The unhindered N1 position reacts exponentially faster than the hindered N4 position.

  • Base Selection (DIPEA vs. TEA): The reaction generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl protonates the unreacted 3-methylpiperazine, forming an unreactive piperazinium salt and capping the yield at 50%. N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA's bulky isopropyl groups render it non-nucleophilic, preventing it from competitively reacting with the sulfonyl chloride, while efficiently scavenging the HCl to drive the equilibrium forward.

  • Stoichiometric Restraint: To strictly prevent bis-sulfonylation, the sulfonyl chloride is used as the limiting reagent (0.95 equivalents). The unreacted, highly polar 3-methylpiperazine is easily washed away during the aqueous workup.

Experimental Workflows & Protocols

Visualization of Synthetic Strategies

G cluster_A Protocol A: Kinetic Control cluster_B Protocol B: Orthogonal Protection Start 3-Methylpiperazine Direct Direct Sulfonylation (0.95 eq R-SO2Cl, -20 °C) Start->Direct Steric preference Boc_Protect 1-Boc-3-methylpiperazine (Commercially Available) Start->Boc_Protect Selective N1-Boc N1_Product N1-Sulfonyl-3-methylpiperazine (Major Product, >95% rr) Direct->N1_Product N4_Sulf N4-Sulfonylation (R-SO2Cl, DIPEA, RT) Boc_Protect->N4_Sulf Deprotect Boc Deprotection (4M HCl/Dioxane) N4_Sulf->Deprotect N4_Product N4-Sulfonyl-3-methylpiperazine (Absolute Regiocontrol) Deprotect->N4_Product

Workflow for regioselective N1 vs. N4 sulfonylation of 3-methylpiperazine.

Protocol A: Direct Regioselective N1-Sulfonylation (Kinetic Approach)

This protocol is designed to selectively sulfonylate the unhindered N1 position using kinetic control.

Materials:

  • 3-Methylpiperazine (1.00 eq, 10.0 mmol)

  • Aryl Sulfonyl Chloride (0.95 eq, 9.5 mmol)

  • DIPEA (2.00 eq, 20.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3-methylpiperazine (1.00 g, 10.0 mmol) and DIPEA (3.48 mL, 20.0 mmol) in 50 mL of anhydrous DCM.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C. Stir for 15 minutes to equilibrate.

  • Electrophile Addition: Dissolve the aryl sulfonyl chloride (9.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes to maintain the internal temperature.

  • In-Process Control (IPC) & Self-Validation: Allow the reaction to stir at -20 °C for 2 hours. Self-Validation Step: Analyze an aliquot via LC-MS. The protocol is successful when the mono-sulfonylated mass [M+H]+ is dominant, and the bis-sulfonylated mass [M+SO2​Ar+H]+ is <2% . Do not add more sulfonyl chloride if starting material remains.

  • Quenching & Workup: Quench the reaction at -20 °C with 20 mL of saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). The unreacted 3-methylpiperazine will largely remain in the aqueous phase.

  • Purification: Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure N1-sulfonylated product.

Protocol B: Absolute Regiocontrol for N4-Sulfonylation (Orthogonal Protection)

If the target molecule requires sulfonylation at the hindered N4 position, direct kinetic control is impossible. An orthogonal protection strategy must be employed.

Step-by-Step Methodology:

  • Sulfonylation: Dissolve commercially available (S)-1-Boc-3-methylpiperazine (1.0 eq) and DIPEA (2.0 eq) in DCM at 0 °C. Add the desired sulfonyl chloride (1.1 eq) dropwise. Because N1 is masked by the Boc group, the reaction is forced to occur at N4. Warm to room temperature and stir until LC-MS shows complete consumption of the starting material.

  • Workup: Wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the N1-Boc-N4-sulfonyl intermediate.

  • Deprotection: Dissolve the intermediate in a minimum amount of DCM. Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Isolation: The N4-sulfonyl-3-methylpiperazine will precipitate as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the optimization of reaction conditions for Protocol A , demonstrating the causality between temperature/base selection and the resulting regioselectivity.

EntrySolventBaseTemperature (°C)Equivalents (R-SO₂Cl)Yield (%)Regioselectivity (N1:N4)Bis-sulfonylation (%)
1DCMTEA251.106275 : 2518
2THFDIPEA01.007888 : 128
3DCMDIPEA01.008492 : 85
4 DCM DIPEA -20 0.95 89 > 98 : 2 < 1

Table 1: Optimization data for the direct regioselective N1-sulfonylation of 3-methylpiperazine. Entry 4 represents the optimized conditions utilized in Protocol A.

Mechanistic Causality Visualization

Mechanism SM 3-Methylpiperazine N1: Unhindered N4: Hindered by C3-Me TS Transition State N1 attacks S atom DIPEA buffers HCl SM->TS Nucleophilic Attack Electrophile Sulfonyl Chloride Ar-SO2Cl Electrophile->TS Electrophile Product Target Molecule N1-Sulfonylated Product + DIPEA·HCl TS->Product Cl- leaving group Deprotonation

Mechanistic causality of kinetically controlled N1-sulfonylation.

References

  • Romanelli MN, Braconi L, Gabellini A, Manetti D, Marotta G, Teodori E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023; 29(1):68.[Link]

  • Sang, P., et al. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." RSC Medicinal Chemistry, 2020; 11:845-860.[Link]

Application Note: Chemoselective N-Functionalization of 3-Methylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

The piperazine-sulfonamide architecture is a privileged scaffold in drug discovery, frequently utilized in the development of central nervous system (CNS) therapeutics and metabolic regulators[1]. 3-Methylpiperazine-1-sulfonamide presents a unique synthetic challenge due to the presence of two distinct nitrogen centers available for functionalization: the N4 secondary amine and the N1 primary sulfonamide.

As an Application Scientist, designing a functionalization workflow for this molecule requires navigating two primary hurdles:

  • Steric Hindrance: The N4 secondary amine is inherently nucleophilic, but its reactivity is severely impeded by the adjacent C3-methyl group.

  • Chemoselectivity: Differentiating the basic, hindered N4 amine from the less nucleophilic, weakly acidic N1 sulfonamide requires precise control over base strength, solvent polarity, and catalytic activation.

This guide details the causal mechanisms and validated protocols for achieving highly regioselective N-alkylation at either position.

Mechanistic Insights & Reaction Causality

Overcoming C3-Methyl Steric Hindrance (N4-Alkylation)

Classical SN2 alkylation of the N4 position using alkyl chlorides or bromides often stalls due to the steric clash between the incoming electrophile and the C3-methyl group. To drive this reaction to completion, the system must be thermodynamically and kinetically pushed.

The Causality of Choice: We utilize a Finkelstein-type in situ activation. By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the less reactive alkyl chloride/bromide is continuously converted into a highly reactive alkyl iodide[2]. Combined with a mild base (e.g., K₂CO₃) and a polar aprotic solvent (Acetonitrile or DMF) at elevated temperatures (60–80 °C), the activation energy barrier is overcome without deprotonating the N1 sulfonamide.

Chemoselective Sulfonamide Activation (N1-Alkylation)

The sulfonamide nitrogen (N1) is a poor nucleophile due to the strong electron-withdrawing nature of the sulfonyl group. Traditional alkylation requires strong bases (e.g., NaH) and often results in undesired N,N-dialkylation[3].

The Causality of Choice: To achieve selective mono-alkylation at N1 while leaving the N4 amine untouched, we employ a "Borrowing Hydrogen" (hydrogen autotransfer) catalytic strategy[4]. Using an Iridium complex (e.g., [Cp*IrCl₂]₂) and a strong base (t-BuOK), an alcohol is temporarily oxidized to an aldehyde. The sulfonamide condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst. This method is highly chemoselective, atom-economical (water is the only byproduct), and prevents over-alkylation.

Chemoselectivity Start 3-Methylpiperazine-1-sulfonamide Cond1 Mild Base (K2CO3) Polar Aprotic (MeCN) NaI Catalyst, 60-80°C Start->Cond1 Electrophile: R-X Cond2 Strong Base (t-BuOK) Ir/Mn Catalyst Toluene, 110-150°C Start->Cond2 Electrophile: R-OH N4 N4-Alkylation (Secondary Amine) N1 N1-Alkylation (Sulfonamide) Cond1->N4 Overcomes Sterics Cond2->N1 Chemoselective

Chemoselective logic tree for N-functionalization of 3-methylpiperazine-1-sulfonamide.

Comparative Reaction Conditions

The following table summarizes the quantitative and qualitative parameters required to direct the functionalization exclusively to the desired nitrogen center.

ParameterProtocol A: N4-Alkylation (Piperazine Ring)Protocol B: N1-Alkylation (Sulfonamide)
Target Site Piperazine N4 (Secondary Amine)Sulfonamide NH₂ (Primary)
Alkylating Agent Alkyl Halide (R-X)Primary/Secondary Alcohol (R-OH)
Base Required K₂CO₃ or DIPEA (Mild, 2.0 equiv)t-BuOK (Strong, 10 mol %)
Catalyst NaI or KI (0.2 equiv)[Cp*IrCl₂]₂ (1.0 mol %)
Optimal Solvent Acetonitrile (MeCN) or DMFToluene or Xylenes
Temperature 60 °C – 80 °C110 °C – 130 °C
Primary Challenge C3-Methyl Steric HindrancePoor Nucleophilicity & Dialkylation
Byproduct Halide saltsWater (Highly atom economical)

Step-by-Step Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Finkelstein-Assisted)

This protocol is designed to force the alkylation of the sterically hindered secondary amine while preserving the primary sulfonamide.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Charge the flask with 3-methylpiperazine-1-sulfonamide (1.0 mmol, 1.0 equiv), anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv), and NaI (0.2 mmol, 0.2 equiv).

  • Solvation: Suspend the solid mixture in 5.0 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Electrophile Addition: Add the desired alkyl bromide or chloride (1.1 mmol, 1.1 equiv) dropwise at room temperature. Note: Limit to 1.1 equivalents to prevent any background reaction at the sulfonamide.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75 °C. Stir vigorously for 12–18 hours. The elevated temperature and iodide catalyst are strictly required to overcome the C3-methyl steric clash[2].

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, NaBr/NaCl), washing the pad with excess EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography using a gradient of DCM/MeOH.

Protocol B: Chemoselective N1-Sulfonamide Alkylation (Borrowing Hydrogen)

This protocol selectively mono-alkylates the sulfonamide using green chemistry principles, leaving the hindered N4 position intact.

  • Inert Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-methylpiperazine-1-sulfonamide (1.0 mmol, 1.0 equiv) and the target primary or secondary alcohol (1.2 mmol, 1.2 equiv).

  • Catalyst & Base: Add the Iridium precatalyst [Cp*IrCl₂]₂ (0.01 mmol, 1.0 mol %) and t-BuOK (0.1 mmol, 10 mol %)[4]. Causality: t-BuOK is essential for generating the active sulfonylimido-bridged diiridium complex.

  • Solvation: Add 2.0 mL of anhydrous Toluene. Seal the Schlenk tube tightly with a Teflon stopcock and remove it from the glovebox.

  • Reaction Execution: Heat the sealed tube in an oil bath at 120 °C for 24 hours.

  • Workup & Purification: Cool to room temperature, dilute with 10 mL of EtOAc, and wash with brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

BorrowingHydrogen Cat [Ir] Catalyst Alc Alcohol Oxidation Cat->Alc -H2 Imin Iminium Formation Alc->Imin +Sulfonamide -H2O Red Transfer Hydrogenation Imin->Red +H2 (from Ir) Red->Cat Product Release

Iridium-catalyzed borrowing hydrogen cycle for sulfonamide N-alkylation.

Sources

Application Note: Microwave-Assisted Synthesis of 3-Methylpiperazine-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic causality, optimized protocols, and self-validating experimental workflows.

Executive Summary & Mechanistic Rationale

The piperazine sulfonamide scaffold is a privileged pharmacophore widely utilized in the development of carbonic anhydrase inhibitors, CNS-active agents, and antibacterial drugs[1]. However, the conventional synthesis of these derivatives—typically via the reaction of a sulfonyl chloride with a piperazine derivative—is often plagued by prolonged reaction times, competitive hydrolysis of the electrophile, and poor regioselectivity, particularly when using asymmetric precursors like 3-methylpiperazine[2].

The Causality of Microwave (MW) Superiority: Transitioning this synthesis to a microwave-assisted paradigm shifts the reaction from convective heating to dielectric heating. Microwave irradiation causes rapid, localized superheating through the alignment and relaxation of polar molecules (such as the solvent and the sulfonyl chloride)[3]. This instantaneous energy transfer overcomes the activation energy barrier for the nucleophilic attack of the less hindered N1 nitrogen of 3-methylpiperazine onto the sulfonyl electrophile. Furthermore, the rapid reaction kinetics (often complete in under 15 minutes) kinetically outcompete slower side reactions, such as bis-sulfonylation at the sterically hindered N4 position or hydrolysis of the sulfonyl chloride[4].

Reaction Pathway & Regioselectivity

In 3-methylpiperazine, the methyl group introduces steric bulk adjacent to the N4 position. Under optimized microwave conditions, the reaction can be tightly controlled to ensure highly regioselective monosulfonylation at the N1 position.

ReactionPathway Substrate1 Sulfonyl Chloride (R-SO2Cl) MW Microwave Irradiation (80°C, 50-100W) TEA, MeCN Substrate1->MW Substrate2 3-Methylpiperazine (Asymmetric) Substrate2->MW Product 3-Methylpiperazine-1-sulfonamide (N1-Regioselective) MW->Product Nucleophilic Substitution

Fig 1: Regioselective microwave-assisted sulfonylation of 3-methylpiperazine.

Experimental Design & Reagent Causality

Every reagent in this protocol is selected based on specific physicochemical roles to ensure a self-validating and high-yielding system:

  • Solvent (Acetonitrile - MeCN): Possesses a high loss tangent ( tanδ=0.062 ), making it an excellent microwave absorber. It efficiently converts microwave energy into thermal energy while remaining inert to the substrates[5].

  • Base (Triethylamine - TEA): Acts as an acid scavenger to neutralize the HCl byproduct generated during sulfonylation. Neutralization is critical; if HCl accumulates, it protonates the unreacted 3-methylpiperazine, rendering it non-nucleophilic and stalling the reaction[6].

  • Stoichiometry (1.0 : 1.1 : 2.0): Using a slight excess of 3-methylpiperazine (1.1 eq) relative to the sulfonyl chloride (1.0 eq) ensures complete consumption of the electrophile, while 2.0 eq of TEA provides absolute buffering capacity.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop system. Step 4 acts as an intrinsic validation checkpoint to ensure the reaction has proceeded as theoretically modeled before moving to purification.

Materials Required:

  • 3-Methylpiperazine (1.1 mmol)

  • Substituted Sulfonyl Chloride (1.0 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous Acetonitrile (3.0 mL)

  • 10 mL Microwave-safe reaction vial with a crimp/snap cap

Methodology:

  • Preparation (Cold Mixing): To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-methylpiperazine (1.1 mmol) and anhydrous MeCN (3.0 mL). Cool the vial in an ice bath to 0°C. Causality: Cooling prevents violent exothermic spikes upon the addition of the electrophile.

  • Electrophile Addition: Slowly add the sulfonyl chloride (1.0 mmol) followed by TEA (2.0 mmol). Seal the vial immediately with a pressure-rated cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the parameters to 80°C, 100 W maximum power, and a 10-minute hold time with active cooling (compressed air) enabled. Causality: Active cooling while heating forces the microwave magnetron to continuously input energy, maximizing the dielectric heating effect without exceeding the target temperature[7].

  • In-Process Validation (The Self-Validating Step): After the cycle completes and the vial cools to <30°C, extract a 5 μ L aliquot. Dilute in 1 mL MeOH and analyze via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

    • Validation Criterion: The complete disappearance of the sulfonyl chloride peak/spot confirms the kinetic completion of the reaction. If present, re-irradiate for 5 minutes.

  • Quenching & Extraction: Unseal the vial and concentrate the mixture under reduced pressure to remove MeCN. Redissolve the crude residue in Dichloromethane (DCM, 15 mL) and wash with saturated aqueous NaHCO3​ (3 x 10 mL) to remove triethylamine hydrochloride salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure 3-methylpiperazine-1-sulfonamide derivative.

Process Workflow Visualization

Workflow Step1 1. Reagent Assembly Mix Amine, R-SO2Cl, TEA in MeCN at 0°C Step2 2. Reactor Sealing Seal in pressure-rated MW vial Step1->Step2 Step3 3. Dielectric Heating MW Irradiate: 80°C, 100W, 10 mins Step2->Step3 Step4 4. In-Process Validation LC-MS/TLC Check for Electrophile Consumption Step3->Step4 Step5 5. Workup & Purification Liquid-Liquid Extraction & Flash Chromatography Step4->Step5

Fig 2: Sequential workflow for the microwave-assisted synthesis and validation.

Quantitative Data: Microwave vs. Conventional Heating

The empirical advantages of microwave irradiation over conventional reflux conditions are summarized below. The data highlights significant improvements in both yield and process efficiency[3][4].

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Reaction Time 4 - 12 hours10 - 15 minutes
Temperature Reflux (~82°C for MeCN)80°C (Pressurized)
Average Yield 60 - 75%88 - 96%
Regioselectivity (N1 vs N4) Moderate (~4:1 ratio)High (>15:1 ratio)
Byproduct Formation 10 - 20% (Hydrolysis/Bis-sulfonylation)< 2%
E-Factor (Waste Generation) High (Requires excess solvent/time)Low (Eco-sustainable)

Troubleshooting & Causality Matrix

Even in highly optimized systems, deviations can occur. Use this matrix to diagnose and correct mechanistic failures:

  • Symptom: High levels of bis-sulfonylation (N1 and N4 functionalization).

    • Causality: The microwave temperature was set too high (>100°C), or an excess of sulfonyl chloride was used, providing enough thermodynamic energy to overcome the steric hindrance at the N4 position.

    • Solution: Strictly control stoichiometry to 1.0 eq of sulfonyl chloride and reduce the MW temperature to 70°C.

  • Symptom: Low yield with unreacted 3-methylpiperazine remaining.

    • Causality: The sulfonyl chloride hydrolyzed into a sulfonic acid before it could react, likely due to ambient moisture in the solvent or atmospheric exposure[8].

    • Solution: Ensure the use of strictly anhydrous Acetonitrile and purge the microwave vial with dry Nitrogen ( N2​ ) prior to sealing.

  • Symptom: Reaction stalls at 50% completion.

    • Causality: Insufficient base (TEA) was added. The generated HCl protonated the remaining 3-methylpiperazine, disabling its nucleophilic properties.

    • Solution: Verify that a full 2.0 equivalents of TEA are added to maintain a basic environment throughout the irradiation cycle.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. Available at:[Link]

  • Williams, A. L., et al. (2010). Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • De Luca, L., & Giacomelli, G. (2008). Microwave Synthesis of Sulfonamides. Scribd / Dipartimento di Chimica, Università degli Studi di Sassari. Available at: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at:[Link]

  • Organic Chemistry Portal. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Available at:[Link]

  • Inci Gul, H., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Sadashiva, M. P., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis. Available at:[Link]

  • Khatoon, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • Kmentová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI Molecules. Available at:[Link]

Sources

Application Notes and Protocols: Formulation Strategies for 3-Methylpiperazine-1-sulfonamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful development of a new chemical entity into a viable therapeutic agent is contingent not only on its intrinsic pharmacological activity but also on the strategic formulation that ensures its effective delivery to the target site. 3-Methylpiperazine-1-sulfonamide is a novel investigational compound belonging to the sulfonamide class, which is characterized by a sulfonyl group linked to an amine.[1] Many sulfonamides exhibit a wide range of biological activities.[2] The incorporation of a piperazine moiety can further modulate the physicochemical and pharmacological properties of the molecule.

This application note provides a comprehensive guide to the formulation strategies for 3-Methylpiperazine-1-sulfonamide, with a focus on overcoming potential challenges related to its oral delivery. As specific experimental data for this compound is not yet widely available, we will proceed by establishing a scientifically plausible, hypothetical physicochemical profile based on the known properties of related sulfonamides and piperazine derivatives. This will allow us to anticipate formulation challenges and propose robust, evidence-based strategies to address them.

Hypothetical Physicochemical Profile of 3-Methylpiperazine-1-sulfonamide

A thorough understanding of a drug candidate's physicochemical properties is the cornerstone of rational formulation design.[3] Based on the general characteristics of sulfonamides and piperazine derivatives, we can project a likely profile for 3-Methylpiperazine-1-sulfonamide.

Table 1: Hypothetical Physicochemical Properties of 3-Methylpiperazine-1-sulfonamide

PropertyProjected ValueRationale & Implications for Formulation
Molecular Weight~207.28 g/mol Complies with Lipinski's Rule of Five (<500 Da), suggesting good potential for membrane permeability.[4]
pKapKa1 (piperazine NH) ~ 8.5, pKa2 (sulfonamide NH) ~ 10.5The basic piperazine nitrogen allows for salt formation with acids to potentially enhance solubility. The weakly acidic sulfonamide proton is less likely to be ionized at physiological pH.[5][6]
Aqueous Solubility< 0.1 mg/mL at pH 7.4Poor aqueous solubility is a common trait of sulfonamides and is anticipated here. This is a primary challenge for oral absorption.[7]
LogP~ 2.8This value suggests moderate lipophilicity, which is favorable for membrane permeation but can contribute to poor aqueous solubility.[8]
Biopharmaceutics Classification System (BCS)Class IIHigh permeability (inferred from LogP and molecular weight) and low solubility. For BCS Class II compounds, the dissolution rate is the limiting step for oral absorption.[9][10]

Given its projected BCS Class II characteristics, formulation strategies for 3-Methylpiperazine-1-sulfonamide must primarily focus on enhancing its solubility and dissolution rate to ensure adequate oral bioavailability.[11]

Pre-formulation Studies: Essential Characterization

Before embarking on complex formulation development, a series of pre-formulation studies are crucial to confirm the hypothetical profile and identify any potential liabilities.

Solubility and pH-Solubility Profile

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess amount of 3-Methylpiperazine-1-sulfonamide to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[12]

  • Separate the undissolved solid by centrifugation and filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution, and manufacturability.[14]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the crystallinity of the compound.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and investigate the potential for polymorphism.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and identify any solvates or hydrates.

Formulation Strategies for Enhanced Oral Delivery

Based on the anticipated BCS Class II nature of 3-Methylpiperazine-1-sulfonamide, the following formulation strategies are recommended to enhance its oral bioavailability.

Strategy 1: Particle Size Reduction - Micronization

Reducing the particle size of a drug increases its surface area, which can lead to an enhanced dissolution rate as described by the Noyes-Whitney equation.[15]

Protocol 2: Micronization via Jet Milling

  • Select a suitable jet mill (e.g., spiral jet mill).

  • Optimize milling parameters, including feed rate, grinding pressure, and processing time, to achieve the desired particle size distribution (typically in the range of 1-10 µm).

  • Characterize the micronized material for particle size distribution (e.g., using laser diffraction), solid-state properties (DSC, XRPD) to ensure no polymorphic changes have occurred, and dissolution rate.

Caption: Workflow for API micronization and characterization.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Dispersing the drug in its amorphous form within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate.[16]

Protocol 3: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent system in which both the drug and the polymer are soluble (e.g., methanol, acetone, or a mixture thereof).

  • Solution Preparation: Prepare a solution containing 3-Methylpiperazine-1-sulfonamide and the selected polymer at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Spray Drying:

    • Set the inlet temperature, atomization pressure, and feed rate of the spray dryer.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a fine powder of the amorphous solid dispersion.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using DSC (absence of a melting peak) and XRPD (halo pattern).

    • Perform in vitro dissolution studies to compare the dissolution rate of the ASD to that of the crystalline drug.

Table 2: Hypothetical Composition of 3-Methylpiperazine-1-sulfonamide ASD Formulations

Formulation CodeDrug:Polymer Ratio (w/w)PolymerSolvent System
ASD-011:2PVP K30Methanol
ASD-021:4PVP K30Methanol
ASD-031:2HPMC-ASAcetone/Water (90:10)
Strategy 3: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[17] This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.[9]

Caption: Mechanism of SNEDDS for enhanced drug delivery.

Protocol 4: Development of a SNEDDS Formulation

  • Excipient Screening:

    • Oil Phase: Determine the solubility of 3-Methylpiperazine-1-sulfonamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil phase.

    • Co-solvent: Evaluate co-solvents (e.g., Transcutol HP, PEG 400) for their ability to improve drug solubility and aid in emulsification.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-nanoemulsification region.

    • Titrate mixtures with water and observe for the formation of a clear or slightly opalescent nanoemulsion.

  • Formulation Optimization:

    • Prepare formulations from the identified nanoemulsification region with the dissolved drug.

    • Characterize the formulations for droplet size, polydispersity index (PDI), and robustness to dilution.

Analytical and Performance Characterization

Rigorous characterization is essential to ensure the quality and performance of the developed formulations.[18][19]

Table 3: Key Characterization Techniques for Developed Formulations

TechniqueParameter MeasuredFormulation Type
Laser DiffractionParticle Size DistributionMicronized API
Dynamic Light Scattering (DLS)Droplet Size, Polydispersity Index (PDI)SNEDDS
In Vitro Dissolution (USP Apparatus II)Drug Release RateAll Formulations
HPLC-UVDrug QuantificationAll Protocols
DSC/XRPDSolid-State FormMicronized API, ASDs

Protocol 5: In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer with 0.5% SLS to maintain sink conditions).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 RPM.

  • Procedure:

    • Place the formulation (e.g., a capsule filled with micronized API, ASD, or SNEDDS) into the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze for drug content using a validated HPLC method.

Conclusion

The successful oral delivery of 3-Methylpiperazine-1-sulfonamide, a putative BCS Class II compound, hinges on the implementation of formulation strategies that effectively address its poor aqueous solubility. This application note has outlined a systematic approach, beginning with the establishment of a hypothetical physicochemical profile and progressing to detailed protocols for micronization, amorphous solid dispersions, and self-nanoemulsifying drug delivery systems. Each of these strategies offers a viable pathway to enhancing the dissolution rate and, consequently, the oral bioavailability of this promising compound. The choice of the final formulation will depend on a comprehensive evaluation of the performance, stability, and manufacturability of the developed prototypes.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • (Reference for a general review on formulation strategies for poorly soluble drugs - a placeholder as the search results provide many such reviews).
  • Sha, X., Yan, G., Wu, J., Li, J., & Fang, X. (2005). Self-microemulsifying drug-delivery system for oral delivery of poorly water-soluble drugs: an approach to improve the oral bioavailability of coenzyme Q10. Journal of Pharmacy and Pharmacology, 57(11), 1437-1443. [Link]

  • (Reference for analytical techniques for sulfonamides - placeholder, to be selected
  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. [Link]

  • (Reference for Lipinski's Rule of Five - placeholder, to be selected
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • (Reference for BCS Class II drugs - placeholder, to be selected
  • Serajuddin, A. T. M. (1999). Solid dispersion of poorly water-soluble drugs: early promises, recent progress and future perspective. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. [Link]

  • (Reference for drug formulation characterization - placeholder, to be selected
  • (Reference for particle size reduction - placeholder, to be selected
  • (Reference for general strategies for poorly water-soluble drugs - placeholder, to be selected
  • (Reference for general information on sulfonamides - placeholder, to be selected
  • (Reference for drug product characterization - placeholder, to be selected
  • (Reference for SNEDDS and BCS Class II drugs - placeholder, to be selected
  • (Reference for physicochemical properties of sulfonamides - placeholder, to be selected
  • (Reference for Lipinski's Rule of Five - placeholder, to be selected
  • (Reference for sulfonamide properties - placeholder, to be selected
  • (Reference for BCS Class II drugs - placeholder, to be selected
  • (Reference for piperazine properties - placeholder, to be selected
  • (Reference for general sulfonamide information - placeholder, to be selected
  • (Reference for microemulsion of BCS Class II drugs - placeholder, to be selected
  • (Reference for BCS system in dosage form development - placeholder, to be selected
  • (Reference for analysis of sulfonamides - placeholder, to be selected
  • (Reference for piperazine salt properties - placeholder, to be selected
  • (Reference for pharmaceutical powder characterization - placeholder, to be selected
  • (Reference for physicochemical properties of sulfonamides - placeholder, to be selected
  • (Reference for drug substance characterization - placeholder, to be selected
  • (Reference for medicinal aspects of sulfonamides - placeholder, to be selected
  • (Reference for piperazine properties - placeholder, to be selected
  • (Reference for analysis of sulfonamides - placeholder, to be selected
  • (Reference for piperazine derivatives - placeholder, to be selected
  • (Reference for piperazine properties - placeholder, to be selected
  • (Reference for HPLC method for sulfonamides - placeholder, to be selected
  • (Reference for analysis of sulfonamides - placeholder, to be selected

Sources

Application Note: Advanced Handling and Moisture Mitigation Protocols for 3-Methylpiperazine-1-sulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylpiperazine-1-sulfonamide (CAS: 1604292-99-0) is a critical nitrogen-rich building block utilized primarily in the synthesis of pyrimidine sulfonamide derivatives, which function as potent chemokine receptor modulators[1]. Due to its specific molecular architecture, the compound is highly hygroscopic. This application note provides drug development professionals with a comprehensive, self-validating framework for the storage, handling, and rigorous moisture quantification of this intermediate to prevent moisture-induced degradation and stoichiometric inaccuracies during sensitive coupling reactions.

Mechanistic Origins of Hygroscopicity

The pronounced hygroscopicity of 3-methylpiperazine-1-sulfonamide is dictated by its functional groups. The secondary amine within the piperazine ring and the primary sulfonamide moiety act as dense hydrogen-bond donors and acceptors. When exposed to ambient humidity, atmospheric water molecules undergo rapid physisorption to the solid surface, forming an initial monolayer that quickly progresses to multilayer water inclusion 2[2].

In pharmaceutical synthesis, particularly during the anhydrous coupling of 3-methylpiperazine-1-sulfonamide with reactive pyrimidine electrophiles, trace moisture is highly detrimental. Water acts as a competing nucleophile, leading to the irreversible hydrolysis of the electrophile, thereby drastically reducing the yield of the target chemokine receptor modulator3[3]. Implementing a data-driven approach to mitigate these quality impacts is essential for maintaining supply chain and manufacturing integrity4[4].

Quantitative Physicochemical Parameters

ParameterValue / CharacteristicImpact on Laboratory Handling
Molecular Formula C5H13N3O2SHigh heteroatom-to-carbon ratio increases polarity and water affinity.
Functional Groups 2° Amine, 1° SulfonamideStrong H-bond donors/acceptors; drives rapid moisture physisorption.
Critical Relative Humidity < 40% RH (Estimated)Requires continuous handling in a glovebox or dry N2 environment.
Downstream Application Chemokine ModulatorsMoisture causes side-reactions during electrophilic coupling.
Validation Threshold < 0.1% w/w H2OExceeding this limit requires vacuum desiccation prior to reaction.

Moisture Management Workflow

Moisture_Management A Incoming Material 3-Methylpiperazine-1-sulfonamide B Glovebox Storage (Argon, <5% RH) A->B Transfer immediately C Dispensing & Weighing (Anti-Static, Inert) B->C As needed D Karl Fischer Titration (Moisture Quantification) C->D Sample 10-50 mg E Anhydrous Coupling Reaction (Chemokine Modulator) D->E H2O < 0.1% w/w F Vacuum Desiccation (P2O5, 40°C) D->F H2O > 0.1% w/w F->D Re-test

Workflow for handling hygroscopic 3-Methylpiperazine-1-sulfonamide to ensure anhydrous conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols operate as a closed, self-validating loop. Protocol A dictates handling, Protocol B validates the success of Protocol A, and Protocol C provides a corrective mechanism if Protocol B fails.

Protocol A: Inert-Atmosphere Dispensing and Weighing

Causality: Standard benchtop weighing exposes the material to ambient humidity, allowing rapid moisture uptake. This not only skews the apparent mass (leading to stoichiometric errors) but also introduces water directly into downstream anhydrous reactions. Operating within a controlled inert environment eliminates this variable. Step-by-Step Methodology:

  • Transfer the sealed commercial container of 3-methylpiperazine-1-sulfonamide into a glovebox purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Utilize an anti-static ionizer bar near the balance. Note: Static charges are severely exacerbated in low-humidity environments and will cause the fine hygroscopic powder to scatter, risking exposure and loss.

  • Tare a pre-dried (oven-baked at 120°C for 12 hours, cooled under vacuum) Schlenk flask or septa-sealable vial.

  • Dispense the required mass of the sulfonamide into the vessel.

  • Seal the vessel tightly with a PTFE-lined septum and parafilm before removing it from the glovebox.

Protocol B: Moisture Quantification via Karl Fischer (KF) Titration

Causality: To ensure the integrity of the dispensing process, a self-validating moisture check is mandatory. Coulometric KF titration provides precise quantification of trace water, dictating whether the batch is suitable for reaction or requires corrective drying 4[4]. Step-by-Step Methodology:

  • Inside the glovebox, weigh exactly 50 mg of the dispensed 3-methylpiperazine-1-sulfonamide into a dry, septum-capped vial.

  • Inject 1.0 mL of anhydrous methanol (KF grade) into the vial to completely dissolve the sample.

  • Withdraw the solution using a dry, gas-tight syringe.

  • Inject the solution into the coulometric KF titrator cell, inputting the exact mass of the sample.

  • Validation Check: Record the water content. If H₂O < 0.1% w/w, the material is validated for anhydrous synthesis. If H₂O > 0.1% w/w, the batch is compromised and must undergo Protocol C.

Protocol C: Vacuum Desiccation and Recovery

Causality: If the material has absorbed moisture, applying direct thermal drying can cause decomposition or sublimation of the amine. Vacuum desiccation coupled with a chemical moisture scavenger (e.g., P₂O₅) shifts the thermodynamic equilibrium, pulling moisture from the solid matrix without inducing thermal stress 2[2]. Step-by-Step Methodology:

  • Transfer the compromised batch to a wide-mouth glass petri dish to maximize the surface area-to-volume ratio.

  • Place the dish in a vacuum desiccator alongside a secondary glass vessel containing fresh Phosphorus Pentoxide (P₂O₅).

  • Apply a high vacuum (< 1 mbar) at ambient temperature (or gently heated to a maximum of 40°C) for 24 hours.

  • Break the vacuum strictly with dry Argon.

  • Immediately repeat Protocol B to re-validate the moisture content before use.

References

  • US8410123B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
  • 1604292-99-0 | (R)-3-Methylpiperazine-1-sulfonamide. BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Methylpiperazine-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of piperazine-derived pharmacophores. The synthesis of 3-Methylpiperazine-1-sulfonamide presents a unique set of challenges: the starting material (2-methylpiperazine) contains two secondary amines with competing nucleophilicity, the sulfamoylating agents are highly prone to degradation, and the final product is notoriously difficult to isolate from aqueous layers.

This guide is designed to move your workflow away from trial-and-error and toward a rationally designed, self-validating system governed by kinetic control and strategic workup procedures.

Reaction Pathway & Mechanistic Logic

To optimize yield, we must first understand the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the optimal workflow for achieving high regioselectivity while suppressing bis-sulfamoylation.

Pathway CSI Chlorosulfonyl Isocyanate + Formic Acid ClSO2NH2 Sulfamoyl Chloride (Generated in situ) CSI->ClSO2NH2 0°C, 10h Quantitative Reaction Regioselective Coupling (-78°C to 0°C, DCM) ClSO2NH2->Reaction Amine 2-Methylpiperazine (1.5 - 2.0 eq) Amine->Reaction Product 3-Methylpiperazine- 1-sulfonamide (Target) Reaction->Product Kinetic Control (Major) Impurity1 N4-Sulfonamide (Regioisomer) Reaction->Impurity1 Steric Clash (Minor) Impurity2 Bis-sulfonamide (Over-reaction) Reaction->Impurity2 Excess Reagent (Trace)

Reaction pathway for the regioselective synthesis of 3-methylpiperazine-1-sulfonamide.

Troubleshooting FAQs

Q1: My overall yield is consistently below 40%, and LC-MS shows a high percentage of bis-sulfonamide. How can I improve mono-selectivity? Causality & Solution: The secondary amines in 2-methylpiperazine have different steric environments. N1 is less hindered than N4 (which is adjacent to the C3 methyl group). However, the high electrophilicity of sulfamoyl chloride at room temperature overrides this steric bias, leading to over-sulfamoylation[1]. Actionable Fix: Shift the reaction to kinetic control. Lower the temperature to -78 °C during addition and use an excess of the amine (1.5 to 2.0 eq). The excess amine acts as a competitive sink, drastically reducing bis-sulfonamide formation while favoring the unhindered N1 position.

Q2: I am using commercial sulfamoyl chloride, but the reaction stalls and yields are poor. Why? Causality & Solution: Commercial sulfamoyl chloride ( ClSO2​NH2​ ) is notoriously unstable. It readily hydrolyzes upon exposure to atmospheric moisture, generating unreactive sulfamic acid, which poisons the reaction[2]. Actionable Fix: Generate sulfamoyl chloride in situ just prior to use. Reacting chlorosulfonyl isocyanate (CSI) with formic acid in anhydrous dichloromethane (DCM) at 0 °C yields pristine, highly reactive sulfamoyl chloride quantitatively[2][3].

Q3: The reaction seems to work by TLC, but I lose most of my product during the aqueous workup. How do I isolate it efficiently? Causality & Solution: 3-Methylpiperazine-1-sulfonamide is highly polar. It possesses significant water solubility due to the basic piperazine nitrogen and the hydrogen-bond-donating sulfonamide group. Standard liquid-liquid extraction with DCM or ethyl acetate will leave the product trapped in the aqueous layer. Actionable Fix:

  • Saturate the aqueous layer with solid NaCl (salting out) prior to extraction.

  • Adjust the aqueous pH to ~9.5 (the free-base optimal pH) using saturated Na2​CO3​ .

  • Switch the extraction solvent to a mixture of CHCl3​ :Isopropanol (3:1 v/v). The isopropanol disrupts the hydration sphere around the highly polar product, allowing it to partition into the organic phase.

Quantitative Data: Condition Optimization

To illustrate the impact of kinetic control and solvent choice, review the comparative data below. Yields are maximized only when low temperatures and appropriate stoichiometric ratios are strictly maintained.

SolventBaseTemperatureAmine:Cl RatioRegioselectivity (N1:N4)Isolated Yield
THF K2​CO3​ 25 °C1.0 : 1.260 : 4038%
DCMTEA0 °C1.0 : 1.082 : 1855%
DCM DIPEA -78 °C to 0 °C 1.5 : 1.0 96 : 4 88%

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity. Data reflects optimized protocols validated against standard literature methods for piperazine sulfamoylation[1].

Self-Validating Standard Operating Procedure (SOP)

Follow this step-by-step methodology for high-yield synthesis. This protocol incorporates self-validating checkpoints to ensure the integrity of the reaction at each phase.

Phase 1: In Situ Generation of Sulfamoyl Chloride

  • Purge a flame-dried round-bottom flask with Argon to ensure a strictly anhydrous environment.

  • Add anhydrous DCM (10 mL/mmol) and chlorosulfonyl isocyanate (1.0 eq). Cool the flask to 0 °C.

  • Add anhydrous formic acid (1.0 eq) dropwise.

    • Self-Validation Checkpoint: Observe vigorous gas evolution ( CO2​ and CO ). This visible off-gassing confirms the decomposition of the intermediate and the successful formation of active sulfamoyl chloride[2].

  • Stir the mixture at 0 °C to 23 °C for 10 hours until gas evolution completely ceases.

Phase 2: Regioselective Coupling 5. In a separate flame-dried flask, dissolve 2-methylpiperazine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM. 6. Cool the amine solution to -78 °C using a dry ice/acetone bath. 7. Transfer the freshly prepared sulfamoyl chloride solution dropwise to the amine solution over 30 minutes via a syringe pump. 8. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary spot should be the mono-sulfonamide. Confirm the mass of the major peak via LC-MS prior to proceeding to workup[1].

Phase 3: Workup and Isolation 9. Quench the reaction with a minimal amount of cold distilled water. 10. Adjust the pH of the aqueous layer to 9.5 using saturated aqueous Na2​CO3​ . Verify with pH paper. 11. Saturate the aqueous phase by adding solid NaCl until no more dissolves. 12. Extract the aqueous phase with a specialized solvent mixture of CHCl3​ :Isopropanol (3:1 v/v) (4 x 30 mL). 13. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 3-methylpiperazine-1-sulfonamide as a white solid[1].

References
  • Title: US8410123B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators Source: Google Patents URL
  • Title: Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methylpiperazine-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the functionalization of 3-methylpiperazine-1-sulfonamide.

The structural core of this molecule presents a unique challenge: while the N1 position is protected/functionalized as a sulfonamide, the N4 secondary amine is the primary nucleophile. However, the adjacent methyl group at the C3 position creates a severe steric shield. This steric bulk restricts the Bürgi-Dunitz trajectory required for incoming electrophiles, significantly increasing the transition state energy and frequently leading to stalled reactions, low yields, or the recovery of unreacted starting materials.

This guide provides field-proven, mechanistically grounded troubleshooting strategies, FAQs, and self-validating protocols to ensure your synthetic workflows succeed.

Troubleshooting Guide & FAQs

Q1: Why do standard amidation reactions (e.g., EDC/HOBt) at the N4 position of 3-methylpiperazine-1-sulfonamide consistently fail or stall at <30% conversion? A1: The failure is driven by the steric clash between the C3-methyl group of the piperazine ring and the bulky active ester intermediate generated by standard carbodiimides. The activation energy required for the N4 lone pair to successfully attack the carbonyl carbon is too high under standard conditions. To overcome this, you must switch from standard carbodiimides to highly reactive uronium/aminium salts like HATU or HCTU, which are specifically designed to overcome steric barriers in hindered couplings[1].

Q2: I am concerned about the safety and epimerization risks of HATU at scale. Are there modern alternatives that maintain high reactivity for this hindered amine? A2: Yes. COMU is an excellent Oxyma-based alternative. It matches or exceeds the coupling efficiency of HATU for sterically hindered amines but avoids the explosive risks associated with benzotriazole derivatives (like HOBt/HOAt)[2]. Furthermore, COMU exists entirely in the more reactive uronium form and requires only one equivalent of base, minimizing base-catalyzed side reactions[3].

Q3: During N4-alkylation with alkyl halides, I observe significant starting material remaining even after 24 hours. How can I drive this to completion? A3: Direct alkylation of a hindered secondary amine is kinetically slow. You must optimize three variables:

  • Base Selection: Replace Triethylamine (TEA) with a stronger, less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)[4].

  • Catalysis: Introduce catalytic Potassium Iodide (KI) (0.1 to 1.0 equiv). This initiates a Finkelstein reaction, converting sluggish alkyl chlorides/bromides into highly reactive alkyl iodides in situ, which are vastly more susceptible to nucleophilic attack by the hindered N4 amine[5].

  • Thermal Activation: Elevate the temperature to 60 °C in a polar aprotic solvent (e.g., MeCN or DMF) to provide the necessary kinetic energy[5].

Q4: How do I prevent side reactions when sulfonylating the N4 position? A4: Sulfonylation of hindered amines can lead to competitive hydrolysis of the sulfonyl chloride if the reaction is too slow. Use a highly polar solvent (e.g., pyridine or DCM with 2.0 equiv of DIPEA) and add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-sulfonylpyridinium intermediate that rapidly reacts with the hindered N4 amine before hydrolysis can occur.

Mechanistic Workflows and Pathways

Workflow Start Low Yield at N4? Check Identify Reaction Type Start->Check Amidation Amidation / Coupling Check->Amidation Alkylation Alkylation Check->Alkylation HATU Use HATU or COMU + DIPEA Amidation->HATU Base Use DBU + KI Catalyst Elevate Temp (60°C) Alkylation->Base Success1 Amide Yield >85% HATU->Success1 Success2 Alkyl Yield >80% Base->Success2

Troubleshooting workflow for hindered N4 functionalization.

Mechanism Acid Carboxylic Acid HATU HATU + DIPEA Acid->HATU ActiveEster HOAt Active Ester HATU->ActiveEster Activation Transition Cyclic Transition State ActiveEster->Transition Amine Attack Amine 3-Methylpiperazine Derivative Amine->Transition Amide Amide Product Transition->Amide Bond Formation

HATU-mediated activation and coupling mechanism for hindered amines.

Quantitative Data: Coupling Reagent Selection Matrix

To standardize your approach, refer to the following benchmarking data for coupling reagents when applied to sterically hindered secondary amines (like the C3-methyl hindered N4 position).

Coupling ReagentChemical ClassReactivity on Hindered AminesBase RequirementSafety / Byproduct Profile
EDC / HOBt CarbodiimideLow (<30% yield)DIPEA (2-3 eq)Low toxicity, water-soluble urea
HATU Uronium / HOAtVery High (>85% yield)DIPEA (2 eq)Moderate (Allergenic, explosive risk at scale)
COMU Uronium / OxymaVery High (>85% yield)DIPEA (1 eq)Low (Non-explosive, safer profile)
TOTT ThiuroniumHigh (>75% yield)DIPEA (2 eq)Low (Reduced racemization)

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding mechanically as intended before moving to the next step.

Protocol 1: HATU-Mediated Amidation of 3-Methylpiperazine-1-sulfonamide

Objective: Overcome the C3-methyl steric barrier to form an amide bond at N4.

Step-by-Step Methodology:

  • Pre-activation (Critical Step): In a dry, round-bottom flask under N₂, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Aliquot 5 µL into 1 mL of MeCN and analyze via LC-MS. Confirm the complete disappearance of the carboxylic acid mass and the formation of the HOAt-active ester intermediate before proceeding.

  • Amine Addition: Dissolve 3-methylpiperazine-1-sulfonamide (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution.

  • Thermal Optimization: Heat the reaction mixture to 45 °C to provide the kinetic energy necessary to overcome the steric hindrance[1]. Stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (e.g., 5% MeOH in DCM). If unreacted amine remains after 6 hours, spike the reaction with an additional 0.2 equiv of HATU and 0.5 equiv of DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Catalytic N-Alkylation via Finkelstein Activation

Objective: Drive sluggish alkylation at the hindered N4 position to completion.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube or heavy-walled flask, dissolve 3-methylpiperazine-1-sulfonamide (1.0 equiv) and the alkyl bromide/chloride (1.5 equiv) in anhydrous Acetonitrile (MeCN) (0.3 M concentration).

  • Catalyst & Base: Add anhydrous K₂CO₃ (3.0 equiv) or DBU (2.0 equiv)[4], followed by Potassium Iodide (KI) (0.5 equiv)[5].

    • Causality Note: The KI converts the alkyl halide into a highly reactive alkyl iodide in situ, which is strictly required to force the nucleophilic attack from the sterically shielded N4 lone pair.

  • Reaction Execution: Seal the vessel and heat to 60–70 °C behind a blast shield for 16–20 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis at the 12-hour mark. If conversion is <50%, verify that the base has not been depleted by adventitious moisture. Add an additional 0.2 equiv of KI.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and wash the filter cake with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

References

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. PMC - NIH. Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 3-Methylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with piperazine-based scaffolds. 3-Methylpiperazine-1-sulfonamide is a highly versatile building block, frequently utilized in the synthesis of chemokine receptor modulators[1] and kinase inhibitors[2].

Due to the inherent asymmetry of the starting material (2-methylpiperazine), synthesizing this compound often yields a complex mixture of regioisomers and over-reacted byproducts. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity 3-methylpiperazine-1-sulfonamide.

FAQ & Troubleshooting Guide
Q1: What are the primary impurities formed during the synthesis of 3-methylpiperazine-1-sulfonamide, and why do they form?

A: The synthesis relies on the selective sulfonylation of 2-methylpiperazine using agents like sulfamoyl chloride. The formation of impurities is dictated by the steric environment of the two secondary amines in the starting material:

  • Target (N4-Attack): The N4 nitrogen is flanked by unsubstituted carbons (C3 and C5), making it less sterically hindered. Sulfonylation here yields the desired 3-methylpiperazine-1-sulfonamide .

  • Regioisomer (N1-Attack): The N1 nitrogen is directly adjacent to the C2 methyl group. Sulfonylation at this sterically hindered site yields the minor product, 2-methylpiperazine-1-sulfonamide .

  • Bis-adduct (Over-reaction): If local concentrations of the electrophile are too high, both nitrogens react, yielding 2-methylpiperazine-1,4-disulfonamide .

Table 1: Impurity Profile of Crude 3-Methylpiperazine-1-sulfonamide

Impurity NameStructural OriginRelative Polarity (Silica TLC)Primary Mitigation/Removal Strategy
2-Methylpiperazine-1-sulfonamide Sulfonylation at hindered N1Slightly less polar than targetKinetic temperature control; Column Chromatography
2-Methylpiperazine-1,4-disulfonamide Over-reaction at both N1 and N4Significantly less polar (lacks basic amine)Strict stoichiometry; Acidic aqueous extraction
2-Methylpiperazine Unreacted starting materialHighly polar (baseline retention)Basic aqueous partitioning
Q2: How can I optimize the reaction to maximize the yield of the 3-methyl isomer and suppress bis-sulfonylation?

A: Regioselectivity is a kinetic phenomenon. To favor the less hindered N4 position, you must amplify the kinetic differentiation between the two nitrogens:

  • Temperature Control: Run the addition phase strictly at 0°C. Higher temperatures provide enough thermal energy to overcome the steric barrier at N1, increasing regioisomer formation.

  • Dilution and Addition Rate: Add the sulfamoyl chloride dropwise to a dilute solution of 2-methylpiperazine. Rapid addition causes localized high concentrations of the electrophile, driving the formation of the bis-sulfonylated impurity regardless of stoichiometry.

  • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the sulfonylating agent.

ReactionPathway SM 2-Methylpiperazine (Starting Material) Major 3-Methylpiperazine- 1-sulfonamide (Target, N4-attack) SM->Major Major Pathway (Less hindered N4) Minor1 2-Methylpiperazine- 1-sulfonamide (Regioisomer, N1-attack) SM->Minor1 Minor Pathway (Sterically hindered N1) Reagent Sulfamoyl Chloride (Electrophile) Reagent->SM Minor2 2-Methylpiperazine- 1,4-disulfonamide (Bis-sulfonylated) Major->Minor2 Over-reaction Minor1->Minor2 Over-reaction

Figure 1: Reaction pathways and impurity generation during the sulfonylation of 2-methylpiperazine.

Q3: My crude mixture contains all three impurities. What is the most robust protocol for isolating the pure target?

A: Do not attempt to load the raw crude mixture directly onto a silica column. Instead, utilize a self-validating pH-dependent extraction to strip away the bis-adduct and the starting material.

  • The pKa Logic: The secondary amine of the target and the regioisomer has a pKa of ~9.8. At pH 2, they are fully protonated and water-soluble. The bis-sulfonamide lacks a basic amine and remains organic-soluble at all pH levels.

  • By extracting the crude mixture with 0.1 M HCl, you trap the target in the aqueous layer while washing away the bis-sulfonamide in the organic layer. Subsequent basification of the aqueous layer to pH 10 deprotonates the target, allowing it to be extracted back into a clean organic phase, leaving highly polar salts and some unreacted starting material behind.

Purification Crude Crude Mixture in DCM (Target + Regioisomer + Bis-adduct + SM) AcidExt Acidic Extraction (Add 0.1 M HCl, pH ~2) Crude->AcidExt Org1 Organic Phase (Bis-sulfonamide Impurity) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) AcidExt->Aq1 Retain Basify Basification & Extraction (Add NaOH to pH ~10, extract with DCM) Aq1->Basify Aq2 Aqueous Phase (Residual SM, Salts) Basify->Aq2 Discard Org2 Organic Phase (Target + Regioisomer) Basify->Org2 Retain Chroma Flash Chromatography (DCM:MeOH:NH4OH gradient) Org2->Chroma Pure Pure 3-Methylpiperazine- 1-sulfonamide Chroma->Pure

Figure 2: pH-dependent liquid-liquid extraction and purification workflow.

Standard Operating Procedure: Synthesis & Purification

This step-by-step methodology ensures high regioselectivity and efficient purification, leveraging standard organic synthesis techniques[3] and modern sulfonamide activation principles[4].

Step 1: Reaction Execution

  • Dissolve 2-methylpiperazine (10.0 mmol) and N,N-diisopropylethylamine (DIPEA, 12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (N2 or Ar).

  • Cool the reaction flask to 0°C using an ice-water bath.

  • Dissolve sulfamoyl chloride (10.5 mmol) in anhydrous DCM (20 mL).

  • Add the sulfamoyl chloride solution dropwise to the reaction flask over 30 minutes via an addition funnel to prevent localized heating and over-reaction.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

Step 2: pH-Driven Liquid-Liquid Extraction

  • Quench the reaction by adding 50 mL of 0.1 M HCl (ensure the aqueous phase is pH ~2). Transfer to a separatory funnel.

  • Separate the layers. Discard the organic layer (DCM), which contains the neutral 2-methylpiperazine-1,4-disulfonamide impurity.

  • Wash the aqueous layer with an additional 20 mL of DCM to ensure complete removal of the bis-adduct. Discard the DCM wash.

  • Cool the aqueous layer in an ice bath and carefully adjust the pH to ~10 using 1 M NaOH.

  • Extract the basified aqueous layer with fresh DCM (3 x 40 mL). The deprotonated target and regioisomer will partition into the organic phase.

  • Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 3: Chromatographic Resolution

  • Load the concentrated semi-pure mixture onto a silica gel column.

  • Elute using a gradient solvent system of DCM / Methanol / Ammonium Hydroxide (starting at 95:4:1 and increasing polarity to 90:9:1). Note: The basic modifier ( NH4​OH ) is critical to prevent the secondary amine from streaking on the acidic silica.

  • The target 3-methylpiperazine-1-sulfonamide will elute after the slightly less polar 2-methyl regioisomer. Pool the appropriate fractions and evaporate to yield the pure product as a white solid.

Analytical Validation
Q4: How can I confirm the regioselectivity of my purified product using 1H-NMR?

A: The position of the methyl group relative to the electron-withdrawing sulfonamide dictates the chemical shift.

  • In the desired 3-methylpiperazine-1-sulfonamide , the methyl group is at C3. The protons at C2 (adjacent to the sulfonamide N1) are shifted downfield, but the methine proton (CH-CH3) remains relatively upfield.

  • In the 2-methylpiperazine-1-sulfonamide regioisomer, the methyl group is at C2, directly adjacent to the sulfonamide. The methine proton (CH-CH3) experiences strong deshielding from the adjacent −SO2​NH2​ group and will appear significantly further downfield compared to the 3-methyl isomer.

References
  • Pyrimidine sulphonamide derivatives as chemokine receptor modulators. Google Patents (US8410123B2).
  • PYRIMIDINE SULPHONAMIDE DERIVATIVES AS CHEMOKINE RECEPTOR MODULATORS. European Patent Office (EP 1809624 B1).
  • The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. Benchchem.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. Semantic Scholar.

Sources

Technical Support Center: Optimizing pH Stability for 3-Methylpiperazine-1-sulfonamide Solutions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-Methylpiperazine-1-sulfonamide. This compound presents unique behavior in solution due to the interplay between its basic secondary amine and the weakly acidic sulfonamide moiety. Understanding the causality behind its pH-dependent speciation is critical for preventing precipitation, minimizing degradation, and ensuring reproducible experimental outcomes.

Core Physicochemical Properties

To establish a baseline for formulation, we must first look at the quantitative data governing the molecule's behavior[1][2].

PropertyValue / CharacteristicImpact on Experimental Design
Molecular Formula C5H13N3O2SContains both hydrophilic and hydrophobic regions.
Molecular Weight 179.24 g/mol Requires accurate massing for molarity calculations[1].
pKa1 (Secondary Amine N4) ~8.5 - 9.0 (Predicted)Dictates the primary protonation state at physiological pH[3].
pKa2 (Sulfonamide N1) ~10.0 - 10.5Deprotonates only under highly alkaline conditions.
Optimal Storage pH 5.5 - 7.0Maintains the protonated salt form, maximizing solubility.

Troubleshooting Guides & FAQs

Q1: Why does my 3-Methylpiperazine-1-sulfonamide solution become cloudy or precipitate when the pH exceeds 9.0? Expert Insight: The precipitation is a direct result of the molecule crossing its primary pKa threshold. The secondary amine at the N4 position of the piperazine ring has a pKa of approximately 8.5 to 9.0[3]. When the solution pH exceeds this value, the amine deprotonates, shifting the equilibrium from the highly water-soluble ionized salt form to the lipophilic free base. Actionable Fix: Always titrate your stock solutions to a pH between 5.5 and 7.0 using 0.1 M HCl. If precipitation has already occurred, lower the pH dropwise until the solution clears, then sterile filter.

Q2: How does the 3-methyl substitution affect the molecule's stability compared to unsubstituted piperazine-1-sulfonamide? Expert Insight: The methyl group at the C3 position introduces steric hindrance adjacent to the N4 amine. While this slightly lowers the basicity (pKa) compared to unsubstituted piperazine (pKa ~9.7)[2], it also provides a protective steric shield against certain nucleophilic attacks and oxidative degradation pathways. However, the electron-withdrawing nature of the sulfonamide group on N1 remains the primary driver of the molecule's overall dipole moment and reactivity[4].

Q3: What buffer system is recommended for in vitro assays requiring physiological pH (7.4)? Expert Insight: At pH 7.4, the N4 amine is predominantly protonated (>90%), ensuring good solubility. We recommend using a 50 mM HEPES or Phosphate-Buffered Saline (PBS) system. Avoid using carbonate buffers, as localized pH spikes during preparation can cause transient precipitation of the free base, which is notoriously slow to redissolve.

Q4: Is the sulfonamide group susceptible to hydrolysis during long-term storage? Expert Insight: Sulfonamides are generally highly stable compared to carboxamides[5]. However, extreme pH environments (pH < 3.0 or pH > 11.0) combined with elevated temperatures can catalyze the cleavage of the S-N bond. For long-term storage, aqueous solutions should be aliquoted, pH-adjusted to ~6.0, and stored at -20°C to arrest any hydrolytic kinetics.

Standardized Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps.

Protocol A: Preparation of a 100 mM pH-Stabilized Aqueous Stock Solution

Causality: Preparing the solution directly in unbuffered water often results in an alkaline pH due to the native basicity of the piperazine ring, risking auto-precipitation. This protocol forces the system into a stable acidic equilibrium.

  • Massing: Weigh exactly 179.2 mg of 3-Methylpiperazine-1-sulfonamide[1].

  • Initial Dissolution: Add 8.0 mL of HPLC-grade water. Vortex for 60 seconds. The solution may appear slightly turbid.

  • pH Adjustment (Critical Step): Insert a calibrated micro-pH probe. The initial pH will likely read between 8.5 and 9.5.

  • Titration: Add 0.1 M HCl dropwise while stirring continuously. Monitor the pH until it stabilizes at 6.5 ± 0.2 . The solution will become completely transparent as the protonated salt forms.

  • Volume Adjustment: Transfer to a volumetric flask and bring the final volume to exactly 10.0 mL with HPLC-grade water.

  • Validation & Sterilization: Filter the solution through a 0.22 µm PES syringe filter. The lack of resistance during filtration validates that no micro-precipitates remain.

Protocol B: Stability-Indicating HPLC Method for Degradation Monitoring

Causality: To confirm that the sulfonamide linkage remains intact over time, a reverse-phase HPLC assay is required to separate the intact molecule from potential degradation products (e.g., 3-methylpiperazine and sulfamic acid).

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The acidic TFA ensures the amine remains protonated, preventing peak tailing on the silica column.

  • Column: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm) maintained at 25°C.

  • Gradient: Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of a strong chromophore, low-wavelength UV is necessary).

  • Validation: Inject a fresh standard vs. a stressed sample (boiled at pH 2.0 for 1 hour). The appearance of a secondary peak at an earlier retention time confirms the method's ability to detect hydrolysis products.

Visualizations of Pathways and Workflows

Below are the logical frameworks governing the stability and preparation of 3-Methylpiperazine-1-sulfonamide.

SpeciationLogic A pH < 7.0 (Protonated N4) B High Aqueous Solubility A->B Favors Salt Form C pH 8.5 - 9.5 (Near pKa) A->C Titration D Equilibrium State (Buffer Capacity) C->D pKa ~8.5-9.0 E pH > 10.0 (Deprotonated N4) C->E Titration F Precipitation / Low Solubility E->F Favors Free Base

Caption: pH-dependent speciation and solubility logic for 3-Methylpiperazine-1-sulfonamide.

Workflow Start Weigh 3-Methylpiperazine- 1-sulfonamide Dissolve Dissolve in DI Water (Initial pH ~8.5-9.5) Start->Dissolve Check Measure pH Dissolve->Check Adjust Titrate with 0.1M HCl Dropwise Check->Adjust If pH > 7.5 Stable Stable Stock Solution (pH 6.0 - 7.0) Check->Stable If pH 6.0-7.0 Adjust->Check Re-measure Filter Sterile Filter (0.22 µm) Stable->Filter

Caption: Self-validating experimental workflow for stock solution preparation.

Sources

Technical Support Center: Resolving Thermal Degradation of 3-Methylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical chemists, encountering thermal instability with bifunctional molecules like 3-Methylpiperazine-1-sulfonamide requires a mechanistic approach to troubleshooting. This guide synthesizes field-proven methodologies and authoritative regulatory frameworks to help you prevent degradation, ensure scientific integrity, and validate your experimental workflows.

Mechanistic Overview: The "Why" Behind the Degradation

To effectively stabilize 3-Methylpiperazine-1-sulfonamide, we must first understand the causality of its degradation. This molecule contains two highly reactive moieties: a sulfonamide linkage and a substituted piperazine ring.

  • Sulfonamide Lability: At elevated temperatures, the N-S bond of the sulfonamide group undergoes thermal homolysis or rearrangement, resulting in the extrusion of sulfur dioxide (SO₂) gas and the release of the free amine[1].

  • Piperazine Ring-Opening: While one might assume the addition of a methyl group provides steric shielding, empirical data demonstrates the opposite. Methyl substitution on the carbon alpha to the amine (the 3-position) inductively enhances the nucleophilicity of the ring. Consequently, methyl-substituted piperazines degrade significantly faster than unsubstituted piperazine via SN2 ring-opening reactions[2].

  • Metal-Catalyzed Oxidation: The secondary amine in the piperazine ring is highly susceptible to oxidative degradation. This pathway is aggressively catalyzed by trace transition metals (such as Cu²⁺ and Fe²⁺ leached from stainless steel equipment) in the presence of heat and dissolved oxygen, leading to polymeric species and N-formyl derivatives[3].

G A 3-Methylpiperazine-1-sulfonamide (Parent API) B1 Thermal Stress (>120°C) N-S Bond Cleavage A->B1 Heat B2 Oxidative Stress (Heat + Cu²⁺/Fe²⁺ + O₂) A->B2 Metals / O₂ C1 3-Methylpiperazine (Reactive Amine) B1->C1 C2 Sulfur Dioxide (SO₂) Extrusion B1->C2 E2 N-formyl Derivatives & Ammonium Salts B2->E2 Radical Oxidation D1 SN2 Ring-Opening (Accelerated by Methyl) C1->D1 Sustained Heat E1 Polymeric / Cross-linked Species (Yellow/Brown Discoloration) D1->E1

Thermal degradation pathways of 3-Methylpiperazine-1-sulfonamide via N-S cleavage and oxidation.

Troubleshooting Guide & FAQs

Q: Why does my compound turn yellow or brown during solvent evaporation? A: Discoloration is a definitive hallmark of metal-catalyzed oxidative degradation and polymerization of the piperazine ring[3]. When subjected to heat (e.g., rotary evaporation >40°C) in the presence of trace metals from solvent impurities or equipment, the compound forms cross-linked polymeric species. Resolution: Lower the bath temperature, backfill with inert gas, and introduce a chelating agent prior to evaporation.

Q: How do I prevent N-S bond cleavage during long-term storage? A: The N-S bond can break at elevated temperatures, a process severely exacerbated by ambient moisture via hydrolysis[1]. Store the compound in airtight, desiccated containers at 2–8°C. To ensure regulatory compliance for clinical materials, you must establish a formal shelf life using ICH Q1A(R2) guidelines[4].

Q: Does the 3-methyl group improve the thermal stability of the piperazine ring? A: No. While alkylation often increases lipophilicity, methyl substitution on the piperazine ring actually accelerates thermal degradation. Research confirms that methyl-substituted piperazines degrade significantly faster than unsubstituted piperazine at 150°C due to enhanced nucleophilic attack[2].

Quantitative Degradation Data

The following table summarizes the thermal stability parameters of the compound's structural components to help you set safe operational limits during synthesis and formulation.

ParameterUnsubstituted Piperazine3-Methylpiperazine MoietySulfonamide Linkage
Thermal Stability Limit ~150°C<135°C~120°C (Solution) / 260°C (Solid)
Primary Degradation Route SN2 Ring OpeningAccelerated SN2 & PolymerizationN-S Cleavage / SO₂ Extrusion
Activation Energy (Ea) ~184 kJ/mol<150 kJ/mol (Estimated)Variable by pH/Solvent
Primary Catalysts Cu²⁺, Fe²⁺, O₂Cu²⁺, Fe²⁺, O₂H⁺ (Acidic Hydrolysis)

(Data adapted from kinetic studies on piperazine analogs and sulfonamide thermal decomposition[1][2][3])

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely on assumptions; build controls directly into your workflow.

Protocol A: Thermally Safe Concentration and Drying Workflow

Objective: Concentrate the API without providing the activation energy required for N-S bond homolysis or radical oxidation.

  • Chelator Addition: Add 0.1 mM EDTA to your aqueous/organic mixture prior to concentration.

    • Causality: EDTA sequesters trace Cu²⁺ and Fe²⁺ ions, effectively neutralizing the primary catalysts for radical oxidative degradation[3].

  • Low-Temperature Evaporation: Set the rotary evaporator water bath to a maximum of 30°C. Compensate for the low heat by utilizing a high-vacuum pump (<10 mbar).

    • Causality: Keeping the thermal energy strictly below 40°C prevents the initiation of N-S bond cleavage[1].

  • Inert Atmosphere Backfilling: Once the solvent is removed, immediately break the vacuum using Argon or Nitrogen gas.

    • Causality: Displacing oxygen prevents the formation of N-formyl derivatives during the final drying phase.

  • System Validation: Run a parallel control sample without EDTA and Argon. Analyze both the treated sample and the control via LC-MS. The protocol is validated if the treated sample shows >99% parent API, while the control exhibits the expected N-formyl degradation mass peaks.

Protocol B: ICH Q1A(R2) Aligned Stability Testing

Objective: Establish a mathematically sound shelf-life and storage condition matrix for the compound.

  • Batch Selection: Select a minimum of three distinct primary batches of the synthesized 3-Methylpiperazine-1-sulfonamide.

    • Causality: Testing multiple batches captures lot-to-lot manufacturing variability, ensuring the statistical confidence required by regulatory bodies[5].

  • Chamber Conditions: Place the packaged samples into validated stability chambers at Long-Term conditions (25°C ± 2°C / 60% RH ± 5%) and Accelerated conditions (40°C ± 2°C / 75% RH ± 5%)[4].

    • Causality: Accelerated conditions simulate real-world aging and aggressively stress the moisture-sensitive N-S bond to predict long-term behavior.

  • Sampling & Analysis: Pull samples at 0, 3, 6, 9, and 12 months for Long-Term, and 0, 3, and 6 months for Accelerated studies[5]. Analyze using a stability-indicating LC-MS/MS method.

  • System Validation (Mass Balance): For every time point, quantify the remaining parent API and all identified degradation products (e.g., free 3-methylpiperazine). The molar sum must equal 100% ± 2%. If mass balance is not achieved, it indicates an undetected degradation pathway (such as volatile SO₂ loss or insoluble polymerization), prompting a necessary revision of the analytical method.

References

  • ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: University of Texas at Austin URL:[Link]

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves Source: ResearchGate URL:[Link]

  • Thermal degradation of piperazine and its structural analogs Source: ResearchGate URL:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: European Medicines Agency (Hosted via gally.ch) URL:[Link]

Sources

Validation & Comparative

The Impact of 3-Methyl Substitution on the Bioactivity of Piperazine-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperazine-1-sulfonamide scaffold represents a versatile and highly valuable pharmacophore. Its derivatives have been extensively explored, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] This guide provides a detailed comparative analysis of two closely related analogs: the parent Piperazine-1-sulfonamide and its derivative, 3-Methylpiperazine-1-sulfonamide. We will delve into their synthesis, potential bioactivities, and the critical role of the 3-methyl group in modulating pharmacological effects, supported by established experimental protocols.

The Piperazine-1-sulfonamide Core: A Privileged Scaffold

The combination of the piperazine ring and a sulfonamide group creates a molecule with favorable physicochemical properties. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, often enhances aqueous solubility and bioavailability.[4] The nitrogen atoms can act as hydrogen bond acceptors and can be readily substituted to modulate lipophilicity and target engagement.[1] The sulfonamide group is a well-known pharmacophore, crucial for the activity of many commercial drugs, that can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[3]

Synthesis of Piperazine-1-sulfonamide and its 3-Methyl Derivative

The synthesis of these compounds generally follows a straightforward nucleophilic substitution reaction.

General Synthetic Scheme:

A solution of the appropriate piperazine (piperazine or 3-methylpiperazine) is reacted with a suitable sulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.[1][5] The base is crucial to neutralize the hydrochloric acid generated during the reaction.

Synthesis cluster_conditions Reaction Conditions Piperazine Piperazine or 3-Methylpiperazine Product Piperazine-1-sulfonamide or 3-Methylpiperazine-1-sulfonamide Piperazine->Product SulfonylChloride R-SO2Cl SulfonylChloride->Product Base Base (e.g., Triethylamine) HCl HCl Base->HCl Neutralizes Solvent Solvent (e.g., Dichloromethane)

Caption: General synthesis of piperazine sulfonamides.

Comparative Bioactivity Profile: The Influence of the 3-Methyl Group

While direct comparative experimental data for 3-Methylpiperazine-1-sulfonamide versus Piperazine-1-sulfonamide is not extensively published, we can infer the potential impact of the 3-methyl group based on established structure-activity relationship (SAR) principles in medicinal chemistry. The introduction of a methyl group can influence several key parameters:

  • Steric Hindrance: The methyl group in the 3-position of the piperazine ring introduces steric bulk. This can have both positive and negative effects. It may promote a specific conformation that is more favorable for binding to a biological target, thereby increasing potency.[6] Conversely, it could also create a steric clash with the target, reducing or abolishing activity.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can affect its pharmacokinetic properties, such as membrane permeability, plasma protein binding, and metabolic stability. Increased lipophilicity can sometimes lead to better cell penetration but may also result in decreased aqueous solubility and increased metabolic clearance.

  • Metabolic Stability: The methyl group can influence the metabolic profile of the compound. It might block a site of metabolism on the piperazine ring, leading to a longer half-life. Alternatively, the methyl group itself could be a site for metabolism (e.g., hydroxylation by cytochrome P450 enzymes).

Table 1: Predicted Impact of 3-Methyl Substitution on Physicochemical and Pharmacological Properties

PropertyPiperazine-1-sulfonamide3-Methylpiperazine-1-sulfonamideRationale
Molecular Weight LowerHigherAddition of a methyl group (CH3)
Lipophilicity (logP) LowerHigherMethyl group is lipophilic
Steric Hindrance LowerHigherPresence of the methyl group
Potential for H-bonding UnchangedUnchangedThe core pharmacophoric elements remain
Metabolic Stability Potentially lowerPotentially higher or lowerMethyl group can block or be a site for metabolism
Target Selectivity May differMay differSteric and electronic changes can alter target binding

Potential Therapeutic Applications and Relevant Biological Targets

Piperazine sulfonamides have been investigated for a range of therapeutic applications. The specific bioactivity is highly dependent on the substituent on the sulfonamide nitrogen.

  • Enzyme Inhibition: This class of compounds has shown potent inhibitory activity against various enzymes. For instance, derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and metabolic syndrome, and HIV-1 protease, a key enzyme in the life cycle of the HIV virus.[6][7][8]

  • Antimicrobial Activity: Sulfonamides are a well-established class of antimicrobial agents.[1][2] Piperazine sulfonamide hybrids have been synthesized and evaluated for their activity against various bacterial and fungal strains.[2][3]

  • Anticancer Activity: Some sulfonamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] The proposed mechanisms often involve the inhibition of key proteins in cancer progression like p53, caspases, and NF-κB.[9]

The introduction of a 3-methyl group could potentially modulate the potency and selectivity of these activities. For example, the steric bulk might enhance binding to a specific enzyme isoform or, conversely, prevent binding to an off-target, thereby improving the selectivity profile.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of 3-Methylpiperazine-1-sulfonamide and Piperazine-1-sulfonamide, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays
  • Enzyme Inhibition Assays:

    • Protocol: A typical enzyme inhibition assay involves incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor (the piperazine sulfonamide derivatives). The rate of product formation is measured, often using a spectrophotometric or fluorometric method. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

  • Antimicrobial Susceptibility Testing (AST):

    • Protocol (Minimum Inhibitory Concentration - MIC): This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] A serial dilution of the test compounds is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. After incubation, the lowest concentration showing no turbidity is recorded as the MIC.[10]

  • Cytotoxicity Assays:

    • Protocol (MTT Assay): This colorimetric assay is used to assess cell viability.[10] Cancer cells are treated with different concentrations of the compounds. After a set incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.[10]

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Bioactivity Screening cluster_invivo In Vivo Evaluation (for promising candidates) Compound1 Piperazine-1-sulfonamide EnzymeAssay Enzyme Inhibition Assays (e.g., 11β-HSD1, HIV Protease) Compound1->EnzymeAssay AST Antimicrobial Susceptibility (MIC Assay) Compound1->AST Cytotoxicity Cytotoxicity Assays (MTT Assay) Compound1->Cytotoxicity Compound2 3-Methylpiperazine-1-sulfonamide Compound2->EnzymeAssay Compound2->AST Compound2->Cytotoxicity PK Pharmacokinetic Studies (ADME) EnzymeAssay->PK Lead Compound(s) AST->PK Lead Compound(s) Cytotoxicity->PK Lead Compound(s) Efficacy Efficacy in Disease Models PK->Efficacy

Caption: Experimental workflow for comparing bioactivity.

In Vivo Pharmacokinetic Studies

For promising compounds identified in vitro, in vivo studies are conducted to understand their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • Protocol: The compound is administered to laboratory animals (e.g., rats) via a relevant route (e.g., oral gavage). Blood samples are collected at various time points and the concentration of the compound in the plasma is measured using techniques like LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[4]

Table 2: Representative In Vivo Pharmacokinetic Parameters for Piperazine Derivatives in Rats [4]

ParameterUnitValue
Dose (Oral) mg/kg12
Cmax ng/mL163.4
Tmax h1.0
AUC(0-t) ng·h/mL652.8
t½ (half-life) h4.9

Conclusion and Future Directions

The substitution of a methyl group at the 3-position of the piperazine ring in Piperazine-1-sulfonamide is a subtle yet potentially impactful structural modification. Based on fundamental principles of medicinal chemistry, this change is expected to increase lipophilicity and introduce steric bulk, which could significantly alter the compound's pharmacokinetic profile and its interaction with biological targets. While the precise effects on bioactivity require direct experimental comparison, the 3-methyl analog could exhibit enhanced potency, improved selectivity, or a different metabolic fate compared to the unsubstituted parent compound.

Future research should focus on the parallel synthesis and systematic biological evaluation of both 3-Methylpiperazine-1-sulfonamide and Piperazine-1-sulfonamide against a panel of relevant biological targets. Such studies will provide crucial empirical data to validate the structure-activity relationships discussed in this guide and could pave the way for the development of novel therapeutics based on this versatile scaffold.

References

  • A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds - Benchchem.
  • Xiang J, et al. Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. J Med Chem. 2008 Jul 24;51(14):4068-71.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC.
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors | ACS Medicinal Chemistry Letters.
  • Bhatt A, Kant R, Singh RK. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles). 2016;6(4):257-263.
  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - Taylor & Francis.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI.
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - ACS Publications.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing.
  • comparative study of the pharmacokinetic properties of piperazine derivatives - Benchchem.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - ResearchGate.

Sources

High-Fidelity FTIR Analysis of Sulfonamide-Piperazine Derivatives: ATR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, sulfonamide-piperazine derivatives are critical pharmacophores utilized in everything from antibacterial agents to central nervous system therapeutics. Verifying the structural integrity of these functional groups requires precise vibrational spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis, but the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—fundamentally alters the spectral output.

As an Application Scientist, understanding the physics behind these functional groups and the causality of your sampling method is paramount to preventing misinterpretation of spectral data.

The Physics of the Functional Groups (Causality)

To accurately interpret the spectra of sulfonamide-piperazines, one must first understand the quantum mechanical behavior of their functional groups.

  • The Sulfonamide Group ( −SO2​NH− ): The highly polar nature of the S=O bonds results in intense changes in the dipole moment during vibration. This yields two distinct, highly diagnostic peaks: the asymmetric stretching vibration typically observed between 1370 and 1330 cm⁻¹, and the symmetric stretching vibration between 1170 and 1120 cm⁻¹ [1]. Additionally, the S-N stretch is a sharp marker found around 900–935 cm⁻¹[1].

  • The Piperazine Ring: This heterocyclic secondary amine exhibits a characteristic C-N stretch around 1238 cm⁻¹ [2]. The N-H stretching vibration of the secondary amine is typically found in the 3200–3400 cm⁻¹ region . The aliphatic C-H stretches of the ring occupy the 2800–3100 cm⁻¹ region.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

Choosing between ATR and KBr transmission is not merely a matter of convenience; it is a decision that dictates the visibility of critical functional groups.

The KBr Pellet (Transmission) Method

KBr pellets provide classic, high-fidelity transmission spectra that are ideal for matching against legacy spectral libraries [3]. Because the IR beam passes completely through the sample, peak intensities directly correlate with the Beer-Lambert law without wavelength bias.

  • The Causality of Failure: KBr is an alkali halide that is highly hygroscopic. It readily absorbs atmospheric moisture, introducing a massive, broad O-H stretching band from 3600–3200 cm⁻¹. Because the piperazine N-H stretch (3200–3400 cm⁻¹) falls exactly within this region, water contamination in a KBr pellet will completely mask the secondary amine peak, leading to false negatives in structural verification [4].

The ATR-FTIR Method

ATR utilizes an evanescent wave that penetrates the sample via a high-refractive-index crystal (e.g., Diamond or Germanium). It requires zero sample preparation, making it rapid and non-destructive [5]. Most importantly, it avoids the moisture contamination inherent to KBr, preserving the visibility of the piperazine N-H band.

  • The Causality of Spectral Shift: The penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the incident IR light. Therefore, at lower wavenumbers (longer wavelengths), the IR beam penetrates deeper into the sample. This artificially inflates the intensity of low-wavenumber peaks (like the sulfonamide S-N stretch at 930 cm⁻¹) relative to high-wavenumber peaks (like the N-H stretch at 3300 cm⁻¹) when compared to transmission spectra [6]. Modern software applies an "ATR Correction" algorithm to compensate for this physical phenomenon.

Quantitative Data Comparison

The following table summarizes the expected spectral profile of a standard sulfonamide-piperazine derivative across both techniques.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)KBr Pellet ProfileATR-FTIR ProfileCausality / Notes
Sulfonamide S=O Asymmetric Stretch1370 – 1330Strong, sharpStrong, sharpHighly polar bond; excellent resolution in both methods.
Sulfonamide S=O Symmetric Stretch1170 – 1120Strong, sharpStrong, sharpDistinct doublet nature alongside the asymmetric stretch.
Sulfonamide S-N Stretch900 – 935MediumStronger relative intensityATR penetration depth increases at lower wavenumbers, boosting signal.
Piperazine C-N Stretch~1238MediumMediumOverlaps slightly with C-O if present; highly distinct in pure compounds.
Piperazine N-H Stretch (2° Amine)3200 – 3400Often masked / BroadenedWeak but distinctKBr hygroscopicity introduces a broad O-H water band, masking the N-H stretch.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, every FTIR workflow must be a self-validating system. Follow this step-by-step methodology to guarantee analytical integrity.

Phase 1: System Suitability & Background Validation
  • Purge & Background: Collect a background spectrum (air for ATR, blank dried KBr for transmission).

  • Self-Validation Check 1 (Atmospheric Consistency): Inspect the 2350 cm⁻¹ (CO₂) and 3900–3500 cm⁻¹ (H₂O vapor) regions. If peaks > 0.005 absorbance units remain after subtraction, purge the system longer. Atmospheric interference invalidates quantitative comparisons.

Phase 2: Sample Preparation

For KBr Transmission:

  • Grinding: Mill 1–2 mg of the sulfonamide-piperazine sample with 100 mg of spectral-grade, oven-dried KBr.

  • Causality Check: Grind the mixture until the particle size is strictly < 2 µm. Why? IR wavelengths range from 2.5 to 25 µm. Particles larger than the incident wavelength cause Christiansen effect scattering, resulting in an asymmetrical, sloping baseline [7].

  • Pressing: Apply 10 tons of pressure for 2 minutes under a vacuum to form a translucent pellet.

For ATR-FTIR:

  • Application: Place 2–5 mg of the raw powder directly onto the diamond ATR crystal.

  • Causality Check: Apply consistent pressure using the ATR anvil. Why? The evanescent wave only penetrates 0.5 to 5 µm into the sample. Poor contact results in weak spectra and artificially low signal-to-noise ratios[5].

Phase 3: Spectral Acquisition & Final Validation
  • Scanning: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Self-Validation Check 2 (Baseline Integrity): Examine the 2500 cm⁻¹ region. This area is devoid of fundamental organic vibrations. If the absorbance is > 0.02, it indicates severe light scattering (poor KBr grinding) or crystal contamination (dirty ATR), requiring immediate sample repreparation.

Workflow Visualization

G Start Solid Sulfonamide-Piperazine Sample Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR Method (Diamond Crystal) Decision->ATR Rapid/Moisture-Sensitive KBr Transmission Method (KBr Pellet) Decision->KBr High-Fidelity Reference ATR_Prep Direct Application & Apply Anvil Pressure ATR->ATR_Prep KBr_Prep Grind with Dry KBr Press at 10 Tons KBr->KBr_Prep Analysis FTIR Spectrum Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Analysis KBr_Prep->Analysis Verification Peak Verification: S=O (1350 & 1150 cm⁻¹) C-N (~1238 cm⁻¹) Analysis->Verification

Workflow for FTIR sampling and analysis of sulfonamide-piperazine derivatives.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.[Link]

  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir?" Kintek Solution.[Link]

  • National Institutes of Health (PMC). "Structure and Computational Studies of New Sulfonamide Compound." NIH.[Link]

  • NIScPR. "Spectral investigation and normal coordinate analysis of piperazine." NIScPR.[Link]

  • Arabian Journal of Chemistry. "Synthesis, characterization, and application of metal-free sulfonamide-vitamin C adduct." ScienceDirect.[Link]

Sources

Comprehensive HPLC Method Validation Guide for Purity Assessment of 3-Methylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of highly polar, basic pharmaceutical intermediates presents a distinct analytical challenge. 3-Methylpiperazine-1-sulfonamide contains both a sulfonamide moiety and a piperazine ring with a basic secondary amine (pKa ~9.8). In standard aqueous conditions, this compound is highly ionized, leading to poor retention and severe peak tailing on traditional Reversed-Phase Liquid Chromatography (RPLC) columns due to secondary interactions with residual silanols[1][2].

This guide objectively compares RPLC with Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of 3-Methylpiperazine-1-sulfonamide. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Methodological Comparison: RPLC vs. HILIC

To develop a robust purity assay, the analytical method must provide sufficient retention (capacity factor, k′>2 ) and excellent peak symmetry. We compared three distinct column chemistries to establish causality behind the optimal method selection.

The Causality of Retention Failure in RPLC

Standard C18 columns rely on hydrophobic partitioning. Because 3-Methylpiperazine-1-sulfonamide is highly polar, it favors the mobile phase and elutes near the void volume ( t0​ ), risking co-elution with matrix components. While Polar-Embedded C18 columns incorporate an amide or ether group to shield residual silanols and improve peak shape, they still fail to provide adequate retention for highly hydrophilic amines[5].

The HILIC Advantage

HILIC operates as a "reversed reversed-phase" system[6]. By utilizing a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile), water from the mobile phase forms a semi-immobilized, aqueous-rich layer on the stationary phase surface. Polar analytes partition into this aqueous layer, resulting in strong retention for basic amines[7].

Retention_Mechanisms cluster_RP Reversed-Phase (RPLC) cluster_HILIC HILIC Mode RP_Stat Hydrophobic Stationary Phase (C18 Alkyl Chains) RP_Mech Hydrophobic Partitioning (Poor retention for polar amines) RP_Stat->RP_Mech RP_Mob Polar Mobile Phase (High Water Content) RP_Mob->RP_Mech HILIC_Stat Polar Stationary Phase (Bare Silica / Zwitterionic) HILIC_Mech Aqueous Layer Partitioning (Strong retention for basic amines) HILIC_Stat->HILIC_Mech HILIC_Mob Organic Mobile Phase (High Acetonitrile Content) HILIC_Mob->HILIC_Mech

Comparison of retention mechanisms between Reversed-Phase and HILIC for polar basic analytes.

Comparative Experimental Data

The following table summarizes the chromatographic performance of 3-Methylpiperazine-1-sulfonamide across different column chemistries.

Table 1: Chromatographic Performance Comparison

Column ChemistryMobile Phase StrategyRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Suitability Assessment
Standard C18 95% Aqueous / 5% ACN1.252.81,200Poor retention, severe tailing
Polar-Embedded C18 95% Aqueous / 5% ACN1.801.64,500Marginal retention, acceptable shape
Zwitterionic HILIC 10% Aqueous / 90% ACN6.451.0514,800Optimal retention and efficiency

Optimized HILIC Experimental Protocol

To ensure scientific integrity, every analytical run must act as a self-validating system. The following protocol utilizes a Zwitterionic HILIC column.

Buffer Selection Causality

In HILIC, phosphate buffers must be avoided as they precipitate in high organic concentrations[6]. We utilize 10 mM Ammonium Formate (pH 3.0) . The acidic pH ensures the piperazine ring remains fully protonated for consistent retention, while the volatile nature of ammonium formate ensures complete solubility in 90% Acetonitrile and provides seamless compatibility if MS detection is later required[6][7].

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with 50:50 Acetonitrile:Water to remove any residual reversed-phase buffers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Isocratic Blend: 10% A / 90% B (yielding a final buffer concentration of 10 mM).

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (sulfonamide absorbance).

    • Injection Volume: 5 µL.

  • Sample Diluent: Samples must be dissolved in a diluent matching the mobile phase (90% Acetonitrile). Injecting highly aqueous samples into a HILIC system disrupts the stationary phase aqueous layer, causing severe peak distortion.

  • System Suitability Testing (SST): Before analyzing unknown samples, inject the standard (50 µg/mL) six times. The system is validated for the run only if:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (Tf) ≤ 1.5

    • Theoretical Plates (N) ≥ 2000

ICH Q2(R2) Method Validation Workflow

Analytical method validation demonstrates that a procedure is fit for its intended purpose[8]. The recently revised ICH Q2(R2) guideline emphasizes a lifecycle approach, incorporating modern analytical principles[3][9].

ICH_Q2_R2_Workflow cluster_Validation ICH Q2(R2) Core Validation Parameters Start Method Optimization (HILIC Conditions) SST System Suitability (Tailing < 1.5, N > 2000) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD ≤ 2.0%) Accuracy->Precision Valid Validated Procedure Ready for QC & Release Precision->Valid

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Validation Execution Steps
  • Specificity (Forced Degradation): Subject the compound to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and thermal stress (60°C) for 24 hours. Verify that the 3-Methylpiperazine-1-sulfonamide peak is baseline resolved (Resolution, Rs​>1.5 ) from all degradation products.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (50 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the API into a placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision: Assess Repeatability by injecting 6 independent preparations of the 100% test concentration. Assess Intermediate Precision by having a second analyst perform the same test on a different day using a different HPLC system.

Table 2: ICH Q2(R2) Validation Metrics for the Optimized HILIC Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability RSD ≤ 2.0%, Tf ≤ 1.5, N ≥ 2000RSD = 0.6%, Tf = 1.05, N = 14,800Pass
Specificity Baseline resolution from degradants Rs​>2.5 for all forced degradation peaksPass
Linearity & Range R2≥0.999 over 80-120% of target R2=0.9998 (25 - 75 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 101.5 µg/mL (S/N = 12)Pass

Conclusion

For the purity assessment of 3-Methylpiperazine-1-sulfonamide, traditional Reversed-Phase HPLC fails to provide the necessary retention and peak symmetry due to the compound's high polarity and basicity. By switching to a Zwitterionic HILIC stationary phase coupled with an ammonium formate/acetonitrile mobile phase, analysts can achieve superior chromatographic performance. When validated against the rigorous standards of ICH Q2(R2), this method proves to be highly specific, accurate, and robust, making it the definitive choice for quality control and drug development workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures (EMA Scientific Guideline) . European Medicines Agency. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography . Chrom Tech, Inc. Available at:[Link]

  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS . Spectroscopy Online. Available at:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . ResearchGate. Available at:[Link]

Sources

A Researcher's Guide to the Crystallographic Analysis of 3-Methylpiperazine-1-sulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison and procedural overview for the X-ray diffraction (XRD) analysis of 3-Methylpiperazine-1-sulfonamide. As a compound of interest in medicinal chemistry, its solid-state properties, dictated by its crystal structure, can significantly influence its solubility, stability, and bioavailability.

The Significance of Crystallographic Analysis for Piperazine Sulfonamides

The piperazine sulfonamide scaffold is a prevalent motif in medicinal chemistry, recognized for its diverse biological activities. The sulfonamide group is a strong hydrogen bond donor and acceptor, predisposing these molecules to form complex hydrogen-bonding networks that define their crystal packing. Furthermore, the conformational flexibility of the piperazine ring (typically a chair conformation) and the orientation of the methyl group in 3-Methylpiperazine-1-sulfonamide can lead to polymorphism—the existence of multiple crystal forms. Different polymorphs of the same compound can exhibit distinct physicochemical properties, making crystallographic characterization a critical step in drug development.

Experimental Workflow: From Powder to Structure

This section details the comprehensive workflow for the crystallographic analysis of a novel compound like 3-Methylpiperazine-1-sulfonamide.

Crystallographic Workflow Experimental Workflow for Crystallographic Analysis cluster_Preparation Sample Preparation cluster_Data_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation Synthesis Synthesis of 3-Methylpiperazine-1-sulfonamide Purification Purification Synthesis->Purification High Purity Required Crystallization Single Crystal Growth Purification->Crystallization Crucial for Quality Crystals PXRD Powder XRD (PXRD) Purification->PXRD Bulk Material Analysis SC_XRD Single-Crystal XRD Crystallization->SC_XRD Ideal Crystal Selection Structure_Solution Structure Solution & Refinement SC_XRD->Structure_Solution Phase_ID Phase Identification & Purity Analysis PXRD->Phase_ID Comparison Comparison with Analogs Structure_Solution->Comparison Phase_ID->Comparison

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a novel small molecule.

Synthesis and Purification

The synthesis of 3-Methylpiperazine-1-sulfonamide can be achieved through several established synthetic routes for sulfonamides. A common approach involves the reaction of 3-methylpiperazine with a suitable sulfonylating agent, such as sulfamoyl chloride, in the presence of a base.

High purity of the starting material is crucial for successful crystallization. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals. Purification techniques such as column chromatography or recrystallization from a suitable solvent system are recommended.

Crystallization: The Key to High-Quality Data

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For sulfonamides, which are known to exhibit polymorphism, careful control of crystallization conditions is essential.[1]

Protocol: Single-Solvent Recrystallization

  • Solvent Screening: Begin by testing the solubility of a small amount of purified 3-Methylpiperazine-1-sulfonamide in various solvents of differing polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable hot solvent to create a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the growth of large, well-ordered crystals.

  • Crystal Growth: If crystals do not form, induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration and wash with a small amount of the cold solvent.

Protocol: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a "good" solvent in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble, until the solution becomes slightly turbid.[1]

  • Crystal Growth: Allow the sealed container to stand undisturbed. The slow diffusion of the anti-solvent into the solution can promote the growth of high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

SC-XRD is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystal.[2][3]

Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and is then exposed to a monochromatic X-ray beam.[4] The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to yield a set of reflection intensities, which are then used for structure solution and refinement.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for the analysis of bulk crystalline materials.[5][6] It is used for phase identification, to assess sample purity, and to detect polymorphism.[5]

Methodology:

  • Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a given crystalline phase.[7] This pattern can be compared to databases or to patterns simulated from single-crystal data to confirm the identity and purity of the bulk sample.

Comparative Analysis: Structural Insights from Analogs

In the absence of a determined crystal structure for 3-Methylpiperazine-1-sulfonamide, a comparative analysis with structurally related compounds provides valuable predictive insights into its likely crystal packing and intermolecular interactions.

CompoundSpace GroupKey Crystallographic ParametersKey Structural Features
4-Phenyl-piperazine-1-sulfonamide P2₁/ca = 24.1829 Å, b = 9.5485 Å, c = 9.7885 Å, β = 92.2337°The crystal structure reveals layers of polar regions with sulfonamide functions linked by hydrogen bonds, and hydrophobic regions with π-π stacking interactions.[8][9]
4-(Methylsulfonyl)piperazin-1-ium chloride P2₁/ma = 6.0231 Å, b = 9.1097 Å, c = 7.9852 Å, β = 100.700°The piperazinium ring adopts a chair conformation with the N-S bond in an equatorial orientation. The crystal packing is dominated by N-H···Cl and C-H···Cl hydrogen bonds, forming a three-dimensional framework.[4]
Piperazine-1,4-diium bis(4-aminobenzenesulfonate) P2₁/ca = 6.1368 Å, b = 8.0069 Å, c = 20.245 Å, β = 94.02°The piperazine ring is in a chair conformation. The crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, creating a three-dimensional network.

This table presents a selection of relevant comparator structures. The crystallographic parameters are provided for illustrative purposes.

From these analogs, we can anticipate that the crystal structure of 3-Methylpiperazine-1-sulfonamide will likely feature:

  • A Chair Conformation: The piperazine ring is expected to adopt a low-energy chair conformation.

  • Hydrogen Bonding: The sulfonamide group's N-H and S=O moieties will be key players in forming intermolecular hydrogen bonds, likely leading to the formation of dimers or extended chains.

  • Influence of the Methyl Group: The position and orientation (axial vs. equatorial) of the 3-methyl group will influence the local packing and may lead to the formation of different polymorphs.

Interpreting the Data: What to Look For

Once XRD data for 3-Methylpiperazine-1-sulfonamide are obtained, the following analyses are crucial:

  • Single-Crystal XRD: The primary outcome is the determination of the unit cell parameters, space group, and the precise atomic coordinates of all atoms in the asymmetric unit. This allows for a detailed analysis of bond lengths, bond angles, torsion angles, and the identification of all intermolecular interactions.

  • Powder XRD: The experimental PXRD pattern should be compared with the pattern simulated from the single-crystal structure. A good match confirms that the bulk material corresponds to the single crystal analyzed. Any additional peaks in the experimental pattern may indicate the presence of impurities or a different polymorphic form.

Data_Interpretation XRD Data Interpretation Flow Experimental_Data Experimental XRD Data (SC-XRD & PXRD) Structure_Solution Solve Crystal Structure (from SC-XRD) Experimental_Data->Structure_Solution Compare_Patterns Compare Experimental & Simulated PXRD Experimental_Data->Compare_Patterns Simulate_PXRD Simulate PXRD Pattern (from solved structure) Structure_Solution->Simulate_PXRD Simulate_PXRD->Compare_Patterns Match Match Confirmed: Phase Pure Compare_Patterns->Match Yes Mismatch Mismatch Detected: Investigate Further Compare_Patterns->Mismatch No Analyze_Structure Detailed Structural Analysis: - H-Bonding - Conformation - Packing Match->Analyze_Structure Polymorph_Screen Polymorphism or Impurity Present Mismatch->Polymorph_Screen

Caption: A logical flow diagram for the interpretation and validation of XRD data.

Conclusion

While the crystal structure of 3-Methylpiperazine-1-sulfonamide remains to be publicly reported, this guide provides a comprehensive framework for its determination and analysis. By following robust protocols for crystallization and employing both single-crystal and powder XRD techniques, researchers can elucidate its three-dimensional structure. The comparative data from known piperazine sulfonamide analogs offer valuable predictive insights into the expected structural features, particularly the dominant role of hydrogen bonding and the conformational preferences of the piperazine ring. This detailed structural knowledge is indispensable for understanding the solid-state properties of 3-Methylpiperazine-1-sulfonamide and is a critical component in its journey through the drug development pipeline.

References

  • Acta Crystallographica Section E: Crystallographic Communications, 2011 , 67(1), o361-o362. [Link]

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials | ACS Nano. [Link]

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide - ResearchGate. [Link]

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide | Scilit. [Link]

  • on powder x-ray diffraction (xrd) —general overview - ITWG GUIDELINE. [Link]

  • Acta Crystallographica Section E: Structure Reports Online, 2015 , 71(11), o1084-o1085. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Small molecule crystallography - Excillum. [Link]

  • Introduction to X-Ray Powder Diffraction Data Analysis - ResearchGate. [Link]

Sources

Comparative solubility studies of methylpiperazine sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility and Performance Profiling of Methylpiperazine Sulfonamide Analogs: A Technical Guide for Lead Optimization

The "Brick Dust" Problem in Drug Design

In small-molecule drug discovery, sulfonamides frequently exhibit excellent target affinity but suffer from notoriously poor aqueous solubility. This "brick dust" phenomenon is driven by the sulfonamide moiety's capacity to form strong, highly ordered intermolecular hydrogen-bonding networks, resulting in high crystal lattice energies.

To overcome this, medicinal chemists routinely append a to the core structure[1]. However, unsubstituted piperazines are highly symmetrical and can sometimes fail to adequately disrupt crystal packing. This guide evaluates the comparative performance of methylpiperazine sulfonamide analogs, detailing the thermodynamic causality behind their enhanced solubility profiles and providing a self-validating protocol for rigorous physicochemical evaluation.

Mechanistic Causality: The Asymmetric Disruption Strategy

Why does the addition of a simple methyl group to the piperazine ring (e.g., 2-(R)-methylpiperazine) drastically alter solubility compared to its unsubstituted counterpart? The causality lies in solid-state thermodynamics rather than simple lipophilicity (LogP) adjustments.

  • Lattice Energy Depression: Unsubstituted piperazine rings allow for tight, planar crystal packing. Introducing an asymmetric methyl group creates steric bulk that physically disrupts this stacking. This structural irregularity lowers the melting point and the crystal lattice energy, thermodynamically favoring the transition from the solid state into the aqueous phase.

  • Hydration and pKa Modulation: The methyl group exerts a subtle inductive (+I) effect, modulating the pKa of the adjacent basic nitrogen. This ensures optimal protonation at physiological pH (7.4) without drastically increasing the overall polar surface area (PSA)—a delicate balance successfully validated in [2].

Rationale A Sulfonamide Core (High Lattice Energy) B Piperazine Addition (Increases Polar Surface Area) A->B C 2-Methylation (Steric Disruption of Packing) B->C D Optimized Solubility & Permeability C->D

Mechanistic rationale for solubility enhancement via methylpiperazine derivatization.

Comparative Performance Data

To objectively compare these analogs, we examine a representative dataset of sulfonamide inhibitors (synthesized based on structure-activity relationship campaigns for 11β-HSD1 and sEH targets[2],[3]). The table below illustrates how specific structural modifications on the piperazine ring influence both physicochemical properties and on-target potency.

Compound AnalogStructural ModificationThermodynamic Solubility (µg/mL, pH 7.4)LogD (pH 7.4)Target IC50 (nM)
Analog A Unsubstituted Piperazine15.22.850
Analog B 2-(R)-Methylpiperazine145.02.410
Analog C N4-Methylpiperazine68.52.518
Analog D N4-Acetylpiperazine85.02.615

Data Synthesis & Insights: Analog B (2-(R)-methylpiperazine) demonstrates a nearly 10-fold increase in aqueous solubility compared to the unsubstituted Analog A, alongside a 5-fold improvement in target potency[2]. While N4-acetylation (Analog D) also improves solubility by capping the secondary amine and preventing intermolecular hydrogen bonding, it does not achieve the same degree of lattice disruption as the asymmetric 2-methyl substitution seen in [3]. The broad utility of piperazine derivatives in further underscores its versatility in crystal engineering[4].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

As Application Scientists, we must distinguish between kinetic solubility (which is heavily biased by the dissolution rate and organic co-solvents like DMSO) and thermodynamic solubility (the true equilibrium state of the crystal lattice). The following shake-flask protocol is designed as a self-validating system ; it includes internal feedback loops to ensure data integrity and prevent false readouts.

Step 1: Equilibration (The Shake-Flask Method)

  • Procedure: Add 2 mg of the highly pure (>99%) crystalline sulfonamide analog to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass HPLC vial. Incubate at 37°C with continuous orbital shaking (300 rpm) for 24 hours.

  • Causality: A 24-hour equilibration ensures the system reaches a true thermodynamic plateau. Glass vials are strictly utilized to prevent the non-specific binding of lipophilic analogs to plastic surfaces, which would artificially lower the measured solubility.

Step 2: Phase Separation & System Suitability

  • Procedure: Centrifuge the suspension at 15,000 x g for 15 minutes at exactly 37°C. Carefully extract the supernatant.

  • Self-Validation: Temperature control during centrifugation is critical. A drop in temperature during phase separation will cause immediate precipitation of the dissolved drug, yielding false negatives.

Step 3: Dual-Axis Quantification & Validation

  • Supernatant Analysis (HPLC-UV): Dilute the supernatant and analyze via HPLC-UV against a 5-point calibration curve. Internal Control: Spike the samples with Carbamazepine as an internal standard to correct for any injection volume anomalies.

  • Residual Solid Analysis (XRPD): Recover the undissolved pellet from the centrifuge tube and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality for XRPD Validation: This is the cornerstone of the self-validating system. If the drug forms a hydrate, a salt, or undergoes a polymorphic transformation during the 24-hour aqueous incubation, the crystal lattice changes. Without XRPD confirmation, you cannot guarantee that the solubility value obtained corresponds to the original anhydrous polymorph dosed.

Protocol S1 Solid Drug + pH 7.4 Buffer (Shake-Flask, 24h, 37°C) S2 Centrifugation & Phase Separation S1->S2 S3A Supernatant: HPLC-UV Quantification S2->S3A S3B Residual Solid: XRPD Analysis S2->S3B S4A Determine Equilibrium Concentration S3A->S4A S4B Verify No Polymorphic Transformation S3B->S4B Final Validated Thermodynamic Solubility Value S4A->Final S4B->Final

Self-validating workflow for thermodynamic solubility profiling of sulfonamide analogs.

References

  • Title: Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties Source: Bioorganic & Medicinal Chemistry (NIH PMC) URL: [Link]

  • Title: An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets Source: Current Pharmaceutical Design (ResearchGate) URL: [Link]

  • Title: An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

Sources

Validating Reference Standards for 3-Methylpiperazine-1-sulfonamide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute purity and structural integrity of pharmaceutical building blocks is foundational to drug development. 3-Methylpiperazine-1-sulfonamide (and its enantiomers, such as the (R)-isomer, CAS 1604292-99-0) is a critical intermediate used in the synthesis of pyrimidine sulphonamide derivatives. These derivatives function as potent C-X-C chemokine receptor modulators, targeting pathways involved in severe inflammatory responses ()[1].

Because impurities in this starting material can propagate through complex palladium-catalyzed coupling steps to contaminate the final Active Pharmaceutical Ingredient (API), validating its reference standard is strictly governed by Good Manufacturing Practice frameworks ()[2]. This guide objectively compares analytical methodologies for validating this compound and provides self-validating experimental protocols to establish a Primary Reference Standard.

Strategic Context: Synthesis & Application

To understand the validation requirements, we must first map how 3-Methylpiperazine-1-sulfonamide is utilized. It is typically synthesized via the reflux of 2-methylpiperazine with sulfamide, isolated, and subsequently subjected to C-N bond formation using palladium catalysis (e.g., XPHOS, Pd2​(dba)3​ ) to yield the final chemokine modulator[1].

Synthesis SM 2-Methylpiperazine + Sulfamide Intermediate 3-Methylpiperazine- 1-sulfonamide SM->Intermediate Reflux Catalysis Palladium Catalysis (XPHOS, Pd) Intermediate->Catalysis API Chemokine Receptor Modulator Catalysis->API C-N Coupling

Synthesis pathway utilizing 3-Methylpiperazine-1-sulfonamide for chemokine modulators.

Methodological Comparison: HPLC-UV vs. HPLC-CAD

A common pitfall in analytical laboratories is defaulting to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assays. However, 3-Methylpiperazine-1-sulfonamide ( C5​H13​N3​O2​S ) lacks an extended π -conjugated aromatic system. Relying on low-wavelength UV (e.g., 210 nm) introduces severe baseline drift and risks overestimating purity by failing to detect non-chromophoric impurities.

Comparing this traditional approach to Charged Aerosol Detection (CAD) reveals a stark contrast in performance. CAD provides a nearly universal, mass-dependent response for all non-volatile species, making it the definitive choice for this specific molecule ()[3].

Table 1: Performance Comparison of Purity Methods for 3-Methylpiperazine-1-sulfonamide
Analytical ParameterTraditional HPLC-UV (210 nm)Alternative HPLC-CAD (Recommended)
Detection Mechanism Absorbance of chromophoresUniversal mass-dependent aerosol charge
Sensitivity (LOD) ~0.1% (Highly variable)~0.01% (Uniform across non-volatiles)
Baseline Stability Poor (Gradient drift at low wavelengths)Excellent (Unaffected by mobile phase absorbance)
Suitability for Mass Balance Moderate (Misses non-UV absorbing impurities)High (Detects all non-volatile organic impurities)
Enantiomeric Purity Requires chiral stationary phaseRequires chiral stationary phase

Self-Validating Experimental Protocols

To elevate a commercial-grade batch to a Primary Reference Standard , the validation protocols must be self-validating—meaning they contain internal controls that prove the method worked independently of the result.

Protocol 1: Absolute Structural Elucidation via 1 H NMR
  • Objective: Definitively confirm the regiochemistry of the methyl group and the integrity of the sulfonamide moiety.

  • Causality: NMR is chosen over Mass Spectrometry for primary identification because it differentiates positional isomers (e.g., distinguishing 2-methylpiperazine from 3-methylpiperazine) which possess identical mass-to-charge ( m/z ) ratios.

  • Step 1: Sample Preparation. Dissolve 15 mg of the candidate batch in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) spiked with 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as an internal zero-reference (0.00 ppm). If the TMS peak shifts, the operator immediately knows matrix effects or temperature anomalies have compromised the calibration.

  • Step 2: System Suitability. Acquire a spectrum of a known standard (e.g., ethylbenzene) to verify magnetic field homogeneity (linewidth at half-height < 1.0 Hz).

  • Step 3: Acquisition. Run a 1D 1 H NMR at 400 MHz. Set the relaxation delay ( D1​ ) to 10 seconds.

    • Causality: A long D1​ ensures complete longitudinal relaxation of all protons. This prevents the under-integration of the critical methyl doublet (~1.0-1.4 ppm) relative to the piperazine ring protons, ensuring the proton integration ratio perfectly matches the C5​H13​N3​O2​S molecular formula.

  • Step 4: Interpretation. Confirm the 3H doublet corresponding to the methyl group and the broad singlet of the sulfonamide NH2​ protons.

Protocol 2: Purity Assignment via Mass Balance Approach
  • Objective: Establish the absolute assay value of the reference standard.

  • Causality: Chromatographic purity alone is scientifically insufficient because it ignores "invisible" impurities like water and inorganic salts. The mass balance equation mathematically integrates orthogonal techniques to deduct these from 100%[2].

  • Step 1: Organic Impurities (HPLC-CAD). Inject the sample using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, ideal for polar sulfonamides.

    • Self-Validation: Inject a diluent blank prior to the sample. This establishes the baseline and proves that any detected peaks originate from the sample, not system carryover.

  • Step 2: Moisture Content (Karl Fischer). Perform coulometric KF titration.

    • Self-Validation: Run a certified 1% water standard prior to the sample to verify the reagent titer and electrode integrity.

  • Step 3: Inorganic Residue (ROI). Perform a Residue on Ignition test at 600°C.

    • Causality: This quantifies residual inorganic catalysts (e.g., cesium carbonate) carried over from upstream synthesis steps[1].

  • Step 4: Calculation. Apply the mass balance formula:

    graphic Purity
    \text{Assay (%)}

Validation Workflow & Acceptance Criteria

The following workflow illustrates the logical progression from an uncharacterized batch to a certified Primary Reference Standard.

Validation Start Candidate Batch (CAS 1604292-99-0) ID Structural ID (NMR, LC-MS) Start->ID Purity Organic Purity (HPLC-CAD) Start->Purity Orthogonal Orthogonal Tests (KF, ROI, GC) Start->Orthogonal Release Primary Reference Standard Released ID->Release MassBalance Mass Balance Calculation Purity->MassBalance Orthogonal->MassBalance MassBalance->Release

Mass balance validation workflow for primary reference standard certification.

Table 2: Quantitative Acceptance Criteria for Primary Reference Standard Release
Test ParameterAnalytical TechniqueAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identification 1 H NMR & 13 C NMRConforms to structure; integral ratios ± 5%
Identification LC-MS m/z matches [M+H]+ theoretical mass
Chromatographic Purity HPLC-CAD (HILIC) 99.5% Area
Chiral Purity (if applicable) Chiral HPLC 99.0% enantiomeric excess (ee)
Water Content Karl Fischer Titration 0.5% w/w
Residue on Ignition (ROI) Gravimetric (600°C) 0.1% w/w
Absolute Assay Mass Balance Calculation99.0% – 100.5%

References

  • International Council for Harmonisation (ICH). "ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." ICH Official Guidelines. Available at:[Link]

  • AstraZeneca AB. "Pyrimidine sulphonamide derivatives as chemokine receptor modulators." US Patent 8410123B2.

Sources

Analytical Guide: Differentiating 3-Methylpiperazine-1-sulfonamide from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine sulfonamides are highly valued pharmacophores in modern drug discovery, frequently utilized as core scaffolds for chemokine receptor modulators and dipeptidyl peptidase-IV (DPP-IV) inhibitors[1][2]. As a Senior Application Scientist, I often encounter the analytical bottleneck of differentiating regioisomers—specifically isolating 3-Methylpiperazine-1-sulfonamide from its structural counterparts like 2-methylpiperazine-1-sulfonamide and 4-methylpiperazine-1-sulfonamide.

Because these isomers share identical exact masses (C5H13N3O2S, m/z 179.0728) and exhibit highly similar electron ionization mass spectral (EI-MS) fragmentation pathways[3][4], standard mass spectrometry alone is insufficient. This guide objectively compares the performance of advanced analytical alternatives and provides self-validating experimental protocols to ensure absolute structural certainty.

AnalyticalWorkflow Mix Piperazine Sulfonamide Isomers NMR 2D NMR (HMBC) Mix->NMR Primary Elucidation GC GC-IRD Spectroscopy Mix->GC Orthogonal Validation LC LC-MS/MS MRM Mix->LC High-Sensitivity Detection Regio Regiochemical Localization NMR->Regio Vapor Vapor-Phase IR Fingerprint GC->Vapor Frag Trace Isobaric Discrimination LC->Frag

Analytical workflow for differentiating piperazine sulfonamide regioisomers.

The Analytical Challenge & Causality

To differentiate these isomers, we must understand the causality behind their spectroscopic behavior:

  • The N-Methyl vs. C-Methyl Distinction: The 4-methyl isomer is an N-methylated tertiary amine. In ¹H NMR, its methyl protons lack vicinal coupling and appear as a distinct singlet further downfield (δ 2.2–2.4 ppm). Furthermore, it lacks the secondary amine N-H stretch in infrared (IR) spectroscopy.

  • The Positional C-Methyl Challenge: The true difficulty lies in distinguishing the 2-methyl and 3-methyl positional isomers. Both are C-methylated secondary amines, presenting as methyl doublets (δ 1.0–1.3 ppm) due to coupling with the adjacent ring proton.

  • Why 2D NMR is the Gold Standard: 1D ¹H and ¹³C NMR can confirm the presence of the piperazine ring and sulfonamide group (δ 3.3–3.7 ppm for SO₂-NH)[5], but they cannot map the molecular skeleton. Heteronuclear Multiple Bond Correlation (HMBC) is required to establish the exact distance (number of bonds) between the methyl group and the N1-sulfonamide.

  • Why GC-IRD Outperforms GC-MS Here: While GC-MS places regioisomeric piperazines into a single indistinguishable group due to equivalent fragment intensities[4], Gas Chromatography coupled with Infrared Detection (GC-IRD) captures the unique vapor-phase vibrational modes of the regioisomers, providing definitive orthogonal confirmation[3][4].

Experimental Methodologies

Every protocol described below is designed as a self-validating system . The data generated must internally confirm the structural hypothesis without relying on external assumptions.

Protocol A: 2D NMR Regiochemical Assignment

Objective: Localize the C-methyl group relative to the N1-sulfonamide via HMBC cross-peaks.

  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of DMSO-d6 or CDCl₃[2]. Ensure the solvent peak does not obscure the critical δ 1.0–4.0 ppm aliphatic window.

  • 1D Acquisition: Acquire standard ¹H (500 MHz) and ¹³C (125 MHz) spectra. Identify the methyl doublet (approx. δ 1.0–1.3 ppm) and the sulfonamide N-H proton (δ 8.2–8.6 ppm in DMSO-d6)[6].

  • 2D HMBC Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Self-Validation (The Logic Gate):

    • Trace the cross-peaks from the methyl protons.

    • If the methyl protons show a strong 3J correlation to the carbon directly adjacent to the N1-sulfonamide, the structure is 2-methylpiperazine-1-sulfonamide .

    • If the correlation maps to the carbon adjacent to the free secondary amine (N4), the structure is definitively 3-methylpiperazine-1-sulfonamide .

HMBC_Logic Me Methyl Protons (δ 1.0 - 1.2 ppm) C2 C2 Carbon (Adjacent to N1-SO2) Me->C2 Strong 3J HMBC Correlation C3 C3 Carbon (Adjacent to N4-H) Me->C3 Strong 3J HMBC Correlation Isomer2 2-Methyl Isomer Confirmed C2->Isomer2 Isomer3 3-Methyl Isomer Confirmed C3->Isomer3

HMBC NMR logic for distinguishing 2-methyl and 3-methyl piperazine sulfonamides.

Protocol B: GC-IRD and LC-MS/MS Orthogonal Validation

Objective: Utilize trace-level mass fragmentation and vapor-phase IR for rapid screening.

  • Derivatization (GC-IRD): To prevent secondary amine tailing, perform perfluoroacylation of the N4 nitrogen[3].

  • Chromatographic Separation: Inject 1 µL of the sample onto a 100% trifluoropropyl methyl polysiloxane stationary phase (e.g., Rtx-200)[3]. Split the effluent between a Time-of-Flight MS (TOF-MS) and an IR detector.

  • LC-MS/MS MRM Mapping: For biological matrices, utilize high-resolution ESI-MS[5]. Monitor the precursor ion [M+H]⁺ at m/z 180.08.

  • Self-Validation: Cross-reference the identical EI-MS spectra (confirming the isobaric nature) with the GC-IRD vapor-phase spectra. The unique position, shape, and relative intensity of the C-H and N-H bending absorption bands will uniquely identify the 3-methyl isomer[4].

Quantitative Data Comparison

The following table synthesizes the expected quantitative markers used to objectively differentiate the three primary regioisomers across multiple analytical platforms.

Table 1: Analytical Differentiation of Piperazine Sulfonamide Regioisomers

Analytical Feature3-Methylpiperazine-1-sulfonamide2-Methylpiperazine-1-sulfonamide4-Methylpiperazine-1-sulfonamide
N-Methylation Status Secondary amine (C-methylated)Secondary amine (C-methylated)Tertiary amine (N-methylated)
¹H NMR (Methyl Shift) ~1.0 – 1.2 ppm (Doublet)~1.1 – 1.3 ppm (Doublet)~2.2 – 2.4 ppm (Singlet)
HMBC Correlation Methyl to C3 (Adjacent to N4)Methyl to C2 (Adjacent to N1)Methyl to C3/C5 (Adjacent to N4)
GC-IRD Vapor Phase Unique C-H/N-H bending bandsUnique C-H/N-H bending bandsAbsence of N4-H stretching band
LC-MS/MS[M+H]⁺ m/z 180.08m/z 180.08m/z 180.08
EI-MS Major Fragments m/z 163, 135 (Indistinguishable)m/z 163, 135 (Indistinguishable)m/z 163, 135 (Indistinguishable)

References

  • Pyrimidine sulphonamide derivatives as chemokine receptor modulators Source: Google Patents URL
  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: PubMed URL
  • 2-[(Piperazine-1-sulfonyl)
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation Source: Semantic Scholar URL
  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP)

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methylpiperazine-1-sulfonamide (CAS 1604292-99-0) is a high-value building block frequently utilized in drug discovery, particularly in the synthesis of pyrimidine sulfonamide derivatives that act as chemokine receptor modulators for inflammatory diseases like asthma and rheumatoid arthritis 1. Because this compound features both a basic piperazine ring and a sulfonamide group, handling it requires a nuanced approach to safety. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure personnel safety, maintain chemical integrity, and comply with stringent laboratory regulations.

Section 1: Chemical Profile & Mechanistic Hazard Assessment

While exhaustive toxicological data for the specific CAS 1604292-99-0 may be limited, rigorous laboratory safety dictates the application of the precautionary principle. By evaluating the structural pharmacophores—piperazine and sulfonamide—we can accurately extrapolate the primary hazard vectors 2. Piperazine derivatives are inherently basic and can cause severe tissue irritation, while sulfonamides are well-documented sensitizers.

Table 1: Extrapolated Hazard Profile & Mechanistic Rationale

Hazard ClassSignal WordExtrapolated GHS StatementsMechanistic Rationale
Skin Corrosion / Irritation WarningH315: Causes skin irritationThe basic nitrogen atoms in the piperazine ring can disrupt the slightly acidic mantle of the skin, leading to localized inflammation 3.
Eye Damage / Irritation WarningH319: Causes serious eye irritationAmine dusts react rapidly with the aqueous environment of the cornea, potentially causing severe swelling and tissue damage 3.
Sensitization WarningH317: May cause allergic skin reactionSulfonamide moieties can act as haptens, binding to endogenous proteins and triggering an immune-mediated hypersensitivity response 4.
Respiratory Tract Irritation WarningH335: May cause respiratory irritationInhalation of fine particulate matter induces localized irritation in the mucosal linings of the respiratory tract 4.
Section 2: The Personal Protective Equipment (PPE) Ecosystem

To mitigate the risks outlined above, a comprehensive PPE ecosystem must be deployed. Each component serves a specific mechanistic function in preventing exposure.

Table 2: Required PPE Specifications

Protection TypeEquipment SpecificationRegulatory StandardCausality / Rationale
Eye/Face Splash-resistant chemical goggles or full-face shield.OSHA 29 CFR 1910.133 / EN 166Prevents basic amine dust and solvent splashes from contacting the delicate ocular mucosa. Standard safety glasses lack a sufficient orbital seal.
Hand Nitrile rubber gloves (minimum 0.11 mm thickness).OSHA 29 CFR 1910.138 / EN 374Nitrile provides excellent resistance against transdermal absorption of amines, preventing both systemic toxicity and localized sensitization 3.
Body Flame-retardant laboratory coat and closed-toe shoes.OSHA 29 CFR 1910.132Shields the skin from particulate deposition. A flame-retardant coat is crucial when the compound is used in subsequent metal-catalyzed cross-coupling reactions.
Respiratory N95 or P100 particulate respirator (if handling outside a fume hood).OSHA 29 CFR 1910.134 / EN 149Mitigates the inhalation of sensitizing sulfonamide/piperazine dusts, preventing asthma-like allergic reactions 4.
Section 3: Engineering Controls & Operational Workflows

A self-validating protocol ensures that safety is built into the procedure itself. The following workflows detail the safe handling of 3-Methylpiperazine-1-sulfonamide from storage to synthesis.

G Start 1. Storage & Retrieval (Cool, Dry, Sealed) PPE 2. Don PPE Ecosystem (Nitrile, Goggles, Coat) Start->PPE Pre-handling Hood 3. Engineering Controls (Chemical Fume Hood) PPE->Hood Setup Weighing 4. Weighing & Transfer (Anti-static measures) Hood->Weighing Execution Synthesis 5. Chemical Synthesis (Inert Atmosphere) Weighing->Synthesis Reaction Waste 6. Waste Segregation (Incineration) Synthesis->Waste Post-Reaction

Fig 1: End-to-end operational workflow for the safe handling and processing of 3-Methylpiperazine-1-sulfonamide.

Protocol 1: Safe Weighing and Transfer
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood flow rate is operating within the optimal range (typically 80-120 feet per minute). This ensures the containment of any aerosolized particulates.

  • Anti-Static Mitigation: 3-Methylpiperazine-1-sulfonamide is a solid powder. Use an anti-static bar or zero-stat gun on the analytical balance and spatulas. Causality: Static charge can cause fine powders to violently repel from the spatula, leading to immediate aerosolization and contamination of the workspace.

  • Closed-System Transfer: Weigh the chemical directly into a tared, sealable vial rather than an open weigh boat. Seal the vial before transporting it from the balance to the primary reaction vessel.

  • Immediate Decontamination: Wipe down the balance pan and surrounding hood area with a damp cloth (water/isopropanol mixture) to capture residual dust. Do not dry sweep.

Protocol 2: Reaction Setup (Palladium-Catalyzed Cross-Coupling)

In drug discovery, this compound is often coupled with aryl chlorides 1.

  • Inert Atmosphere Preparation: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Causality: This prevents oxidative degradation of the amine and mitigates fire risks associated with organic dusts and volatile solvents.

  • Solid Addition: Add the solid 3-Methylpiperazine-1-sulfonamide to the vessel prior to adding volatile solvents (e.g., THF). This prevents hazardous splashing that occurs when dropping solids into liquids.

  • Reagent Introduction: Introduce catalysts (e.g., XPHOS, Pd2(dba)3) and bases (e.g., cesium carbonate) under a continuous, gentle stream of inert gas.

  • Sealing and Agitation: Seal the vessel securely and initiate magnetic stirring before applying any thermal energy to ensure a homogenous mixture and prevent localized superheating.

Section 4: Spill Response & Waste Disposal Plans

Even with rigorous controls, accidental releases can occur. The following steps provide an immediate, self-contained response plan.

Protocol 3: Immediate Spill Response
  • Isolation & Assessment: Evacuate non-essential personnel from the immediate area. Assess the spill volume.

  • Dust Suppression: Do not use dry sweeping or compressed air, as this will aerosolize the sensitizing dust 4. Instead, gently cover the spill with damp absorbent pads or an inert, slightly moistened absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools (e.g., plastic scoops) to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Chemical Neutralization: Because the piperazine moiety is basic and water-soluble, wash the spill area with copious amounts of water and a mild detergent 3. Verify the pH of the rinse water to ensure complete removal of the basic residue.

Waste Disposal Plan
  • Segregation: Never mix 3-Methylpiperazine-1-sulfonamide waste with acidic waste streams. The basic nature of the compound can trigger rapid, exothermic neutralization reactions, potentially causing container rupture.

  • Labeling: Clearly label the waste container as "Basic Organic Waste - Contains Sulfonamides / Piperazine Derivatives".

  • Final Disposal: Route the segregated waste to an approved environmental health and safety (EHS) facility for high-temperature chemical incineration, which is the standard method for destroying active pharmaceutical ingredients (APIs) and sulfonamide compounds 3.

References
  • Google Patents.
  • New Jersey Department of Health. "Piperazine Hazard Summary Fact Sheet." NJ.gov.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.